PF-5177624
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H25FN8O2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2R,3R)-3-[[6-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)pyrazin-2-yl]amino]-2-(4-fluorophenyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C25H25FN8O2/c1-14(2)34-11-17(21-24(27)29-12-30-25(21)34)23(36)19-9-28-10-20(32-19)31-18-7-8-33(13-35)22(18)15-3-5-16(26)6-4-15/h3-6,9-14,18,22H,7-8H2,1-2H3,(H,31,32)(H2,27,29,30)/t18-,22-/m1/s1 |
InChI Key |
TZOLUHQWLXJGBH-XMSQKQJNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Casein Kinase 1 Inhibition in Circadian Rhythm Modulation: A Technical Guide to PF-4800567 and PF-670462
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of two key small molecule inhibitors of Casein Kinase 1 (CK1), PF-4800567 and PF-670462, and their effects on the mammalian circadian rhythm. It is intended to serve as a comprehensive resource for researchers in chronobiology, pharmacology, and drug development.
Core Mechanism of Action: Targeting the Circadian Clock's Master Kinases
The circadian rhythm, an approximately 24-hour cycle of physiological processes, is orchestrated by a complex molecular clock. Central to this clock are the Casein Kinase 1 isoforms, delta (CK1δ) and epsilon (CK1ε). These serine/threonine kinases are critical regulators of the stability and nuclear translocation of the PERIOD (PER) proteins, which are core components of the negative feedback loop that drives circadian oscillations.
PF-4800567 and PF-670462 are potent ATP-competitive inhibitors of CK1δ and CK1ε. By binding to the ATP pocket of these kinases, they prevent the phosphorylation of PER proteins. This inhibition leads to a stabilization of PER proteins and alters their subcellular localization, thereby disrupting the normal progression of the circadian cycle and leading to a lengthening of the circadian period.
Research has shown that while both isoforms are involved in circadian regulation, CK1δ appears to be the predominant mediator of circadian timing.[1][2] The selective activity of these compounds has been instrumental in dissecting the specific roles of CK1δ and CK1ε.
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-4800567 and PF-670462, facilitating a comparative analysis of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity (over CK1δ) | Reference |
| PF-4800567 | CK1ε | 32 | >20-fold | [1][3][4][5] |
| CK1δ | 711 | - | [4][5] | |
| PF-670462 | CK1ε | 7.7 | ~0.55-fold | [6] |
| CK1δ | 14 | - | [6] |
Table 2: Cellular Inhibitory Activity
| Compound | Target Kinase | Cellular IC50 (µM) | Reference |
| PF-4800567 | CK1ε | 2.65 | [7] |
| CK1δ | 20.38 | [7] | |
| PF-670462 | PER protein nuclear translocation EC50 | 0.29 | [6] |
Table 3: In Vivo Efficacy on Circadian Period
| Compound | Species | Dose | Effect on Period Length | Reference |
| PF-4800567 | Mouse | 100 mg/kg/day | Minimal effect | [2] |
| PF-670462 | Mouse | 10 mg/kg/day | Significant lengthening | [2] |
| Rat | 50 mg/kg | Acute phase delay of ~4.5 hours in liver and pancreas | [8] | |
| Rat | 10-30 mg/kg/day (chronic) | Cumulative phase delays | [9] | |
| APP-PS1 Mouse | 10-30 mg/kg | Lengthened circadian period in DD | [10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the characterization of PF-4800567 and PF-670462.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CK1δ and CK1ε.
Materials:
-
Purified, recombinant human CK1δ and CK1ε enzymes.
-
Specific peptide substrate for CK1.
-
Adenosine triphosphate (ATP) at the Km concentration for each enzyme.
-
PF-4800567 or PF-670462 serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
384-well plates.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Plate reader capable of luminescence detection.
Procedure:
-
In a 384-well plate, add the kinase, substrate peptide, and the inhibitor (or DMSO for control) to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]
Cellular Assay for Circadian Period Measurement
Objective: To assess the effect of the inhibitors on the period of the circadian clock in cultured cells.
Materials:
-
A cell line stably expressing a luciferase reporter driven by a clock gene promoter (e.g., Rat-1 fibroblasts with a PER2::Luc reporter).
-
Cell culture medium and supplements.
-
35-mm culture dishes.
-
Dexamethasone for synchronization.
-
PF-4800567 or PF-670462.
-
A luminometer or a device capable of long-term, continuous bioluminescence recording from living cells.
Procedure:
-
Plate the reporter cells in 35-mm dishes and grow to confluence.
-
Synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for a short period (e.g., 2 hours).
-
Wash the cells and replace the medium with a recording medium containing luciferin and the desired concentration of the inhibitor or vehicle control (DMSO).
-
Place the dishes into a luminometer and record the bioluminescence output continuously for several days.
-
Analyze the resulting data using appropriate software to detrend the raw data and calculate the period of the circadian rhythm for each condition.[2][13]
In Vivo Rodent Circadian Rhythm Study
Objective: To evaluate the effect of the inhibitors on the free-running circadian period of locomotor activity in rodents.
Materials:
-
Mice or rats.
-
Running-wheel cages equipped for continuous activity monitoring.
-
A light-controlled environmental chamber.
-
PF-4800567 or PF-670462 formulated for in vivo administration (e.g., in 10% DMSO, 90% peanut oil for intraperitoneal injection).
-
Vehicle control.
Procedure:
-
Individually house the animals in running-wheel cages and entrain them to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.
-
After entrainment, release the animals into constant darkness (DD) to allow them to free-run.
-
After establishing a stable free-running rhythm, administer the inhibitor or vehicle at a fixed circadian time each day.
-
Continue to record locomotor activity throughout the treatment period.
-
Analyze the activity data to determine the free-running period (tau) before and during treatment using methods such as the chi-square periodogram.[2][10]
Conclusion
PF-4800567 and PF-670462 are invaluable pharmacological tools for the study of the circadian clock. Their distinct selectivity profiles for CK1δ and CK1ε have been crucial in establishing the predominant role of CK1δ in setting the period of the mammalian circadian rhythm. The data and methodologies presented in this guide provide a foundation for researchers to further investigate the intricate mechanisms of circadian timekeeping and to explore the therapeutic potential of targeting these key kinases in circadian-related disorders.
References
- 1. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Molecular Interactions: A Technical Guide to the Binding Affinity of Pfizer's CK1ε Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the binding affinities of two prominent Pfizer inhibitors of Casein Kinase 1 Epsilon (CK1ε), PF-4800567 and PF-670462. Due to the absence of public domain information for a compound designated "PF-5177624," it is presumed that this may be a typographical error. This document focuses on the aforementioned well-characterized inhibitors, presenting quantitative binding data, in-depth experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The inhibitory potency of PF-4800567 and PF-670462 against CK1ε and the closely related isoform CK1δ has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Compound | Target | IC50 (nM) | Selectivity (CK1δ/CK1ε) | Reference |
| PF-4800567 | CK1ε | 32 | >20-fold | [1][2][3][4] |
| CK1δ | 711 | [1][4] | ||
| PF-670462 | CK1ε | 90 | ~0.14-fold | [5][6] |
| CK1δ | 13 | [5][6] | ||
| CK1ε | 7.7 | ~1.8-fold | ||
| CK1δ | 14 |
Note: Discrepancies in reported IC50 values for PF-670462 may arise from variations in experimental assay conditions.
Experimental Protocols
The determination of the binding affinity of these inhibitors for CK1ε typically involves in vitro kinase assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
In Vitro Kinase Assay (TR-FRET)
Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of CK1ε by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human CK1ε enzyme
-
Biotinylated peptide substrate (e.g., a derivative of a known CK1 substrate)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphoserine antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (PF-4800567 or PF-670462) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Dispensing: A serial dilution of the test compound is prepared and dispensed into the microplate wells.
-
Enzyme and Substrate Addition: A solution containing CK1ε and the biotinylated peptide substrate is added to each well.
-
Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped by the addition of a solution containing EDTA, the Europium-labeled anti-phosphoserine antibody, and the Streptavidin-APC conjugate.
-
Signal Measurement: After an incubation period to allow for antibody and streptavidin binding, the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The reader excites the Europium donor and measures the emission from both the donor and the APC acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of phosphorylated substrate. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Signaling Pathways Modulated by CK1ε Inhibition
CK1ε is a crucial regulator of several key signaling pathways, most notably the Wnt/β-catenin and Circadian Clock pathways. Inhibition of CK1ε by compounds like PF-4800567 and PF-670462 can significantly impact these cellular processes.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, CK1ε acts in concert with Glycogen Synthase Kinase 3 (GSK3) to phosphorylate β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1ε prevents this phosphorylation event, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.
Circadian Clock Pathway
The circadian clock is a molecular feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors Period (PER) and Cryptochrome (CRY). CK1ε plays a pivotal role in this pathway by phosphorylating PER proteins, which regulates their stability and nuclear entry, thereby controlling the timing of transcriptional repression. Inhibition of CK1ε leads to a lengthening of the circadian period.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PF-4800567 | CK1ε inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Discovery and Chemical Synthesis of PF-5177624
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-5177624 is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a critical enzyme in the PI3K/AKT signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making PDK1 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, consolidating available data into a structured format for researchers and drug development professionals. The information presented is based on a key scientific publication and associated patent literature.
Discovery of this compound: A Targeted Approach
The discovery of this compound stemmed from a targeted effort to identify small molecule inhibitors of PDK1 for oncology applications. The primary scientific disclosure of this compound is in a 2012 paper by Baxi et al. from Pfizer, which details its biological activity in breast cancer cell lines. While the paper itself does not elaborate on the initial screening and lead optimization process, it references the source of the compound's discovery.
Screening and Identification
Information regarding the specific high-throughput screening (HTS) campaign that led to the identification of the initial scaffold for this compound is not publicly detailed. However, the discovery process for similar kinase inhibitors typically involves:
-
Target-based Screening: An enzymatic assay to measure the inhibition of PDK1 activity by a library of chemical compounds.
-
Hit Identification: Promising compounds ("hits") from the primary screen are confirmed and their potency (e.g., IC50) is determined.
-
Lead Generation: "Hits" with desirable preliminary characteristics undergo initial medicinal chemistry efforts to establish a structure-activity relationship (SAR).
The Baxi et al. publication identifies this compound as a "potent and selective PDK1 inhibitor," suggesting a rigorous discovery and optimization process was undertaken to achieve these properties.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of PDK1. PDK1 is a master kinase that phosphorylates and activates several downstream kinases, most notably AKT. The activation of AKT is a central event in the PI3K signaling pathway, which promotes cell survival, proliferation, and growth. By inhibiting PDK1, this compound prevents the phosphorylation and activation of AKT, thereby disrupting this pro-survival signaling cascade.
Quantitative Biological Data
The primary publication by Baxi et al. provides key quantitative data on the biological activity of this compound in breast cancer cell lines.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (pAKT T308) | MCF7 | IGF-1 Stimulated | Not explicitly stated, but effective at 0.2 µM | [1][2] |
| IC50 (pAKT T308) | T47D | IGF-1 Stimulated | Not explicitly stated, but effective at 0.2 µM | [1][2] |
| Cell Proliferation Inhibition | MCF7 | 72h treatment | Significant at 5 µM | [1][2] |
| Cell Proliferation Inhibition | T47D | 72h treatment | Significant at 5 µM | [1][2] |
| Anchorage-Independent Growth Inhibition | MCF7 | Soft Agar (B569324) Assay | Significant at 5 µM | [1][2] |
| Anchorage-Independent Growth Inhibition | T47D | Soft Agar Assay | Significant at 5 µM | [1][2] |
Chemical Synthesis Pathway
While the primary publication does not provide a detailed synthesis protocol, the chemical structure of this compound is disclosed. A likely synthetic route can be inferred from related patent literature and general principles of medicinal chemistry. The synthesis would logically culminate in the formation of the core heterocyclic structure with subsequent modifications. A plausible high-level retrosynthetic analysis is presented below.
Please note: The following is a generalized and inferred pathway. The exact, step-by-step protocol as performed by the discovery team is not publicly available.
A detailed, step-by-step synthetic protocol would require access to the specific patent or internal documentation, which is not currently in the public domain. However, the synthesis would likely involve standard organic chemistry transformations such as:
-
Heterocycle formation: Construction of the core ring system.
-
Cross-coupling reactions: To append aryl or other substituent groups.
-
Functional group manipulations: To introduce the final desired functionalities.
-
Purification: Chromatography techniques (e.g., HPLC) to isolate the final product.
Experimental Protocols
The following are summaries of the key experimental methodologies described in the primary literature for the biological evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: MCF7 and T47D breast cancer cell lines were utilized.[1]
-
Culture Conditions: Cells were maintained in standard growth media supplemented with 10% fetal bovine serum (FBS).[2]
-
Serum Starvation: For stimulation experiments, cells were serum-starved for 24 hours prior to treatment.[2]
-
Compound Treatment: this compound was dissolved in DMSO and added to the cell culture media at the indicated concentrations.[2]
Western Blot Analysis
-
Cell Lysis: Treated cells were harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (T308), total AKT, phospho-p70S6K, GAPDH).
-
Detection: Membranes were incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.[2]
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with this compound for various time points.
-
Fixation: Cells were harvested and fixed, typically with ethanol.
-
Staining: Fixed cells were stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
Cell Proliferation Assay
-
Cell Seeding: Cells were seeded in multi-well plates.
-
Compound Treatment: Cells were treated with various concentrations of this compound.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Quantification: Cell viability or proliferation was assessed using a standard assay, such as one based on metabolic activity (e.g., MTS or AlamarBlue) or DNA content (e.g., CyQUANT).[1][2]
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Layer: A layer of agar mixed with growth medium was solidified in a culture dish.
-
Cell Layer: A second layer of agar containing the cells and the test compound was overlaid.
-
Incubation: The dishes were incubated for several weeks to allow for colony formation.
-
Quantification: The number and size of colonies were quantified to assess anchorage-independent growth.[1]
Conclusion and Future Directions
This compound is a valuable tool compound for studying the biological roles of PDK1 and the PI3K/AKT signaling pathway. The available data demonstrates its ability to inhibit its target in a cellular context, leading to anti-proliferative effects in breast cancer cell lines. While the detailed discovery and synthesis pathways are not fully public, the provided information offers a solid foundation for researchers in the field. Further research could focus on elucidating the precise binding mode of this compound to PDK1 through co-crystallization studies, which could inform the design of next-generation inhibitors. Additionally, a more comprehensive in vivo characterization of its pharmacokinetic and pharmacodynamic properties would be essential for any potential clinical development. It is important to note that the primary publication on this compound has been retracted, and this should be taken into consideration when evaluating the data.[1]
References
- 1. Targeting 3-Phosphoinoside-Dependent Kinase-1 to Inhibit Insulin-Like Growth Factor-I Induced AKT and p70 S6 Kinase Activation in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Targeting 3-Phosphoinoside-Dependent Kinase-1 to Inhibit Insulin-Like Growth Factor-I Induced AKT and p70 S6 Kinase Activation in Breast Cancer Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PF-5177624
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5177624 is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a critical node in the PI3K/AKT signaling pathway. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. While the compound demonstrates significant anti-tumor activity in vitro, particularly in breast cancer cell lines, its development has been hampered by suboptimal pharmacokinetic properties, limiting its progression into in vivo studies. This guide summarizes the quantitative data, details the experimental methodologies used to characterize the compound, and provides visual representations of its mechanism of action and experimental evaluation.
Introduction
This compound has been identified as a valuable research tool for investigating the role of PDK1 in cellular signaling pathways, particularly in the context of cancer. PDK1 is a master kinase that phosphorylates and activates several members of the AGC kinase family, including AKT and p70 S6 kinase (p70S6K), which are crucial for cell survival, proliferation, and growth. The insulin-like growth factor (IGF-I) signaling pathway, which is often dysregulated in cancer, heavily relies on PDK1 for downstream signal transduction. This compound allows for the specific interrogation of PDK1's role in these processes.
Pharmacokinetics
Published literature indicates that this compound possesses undesirable pharmacokinetic properties that have precluded its use in animal studies.[1] Specific details regarding its absorption, distribution, metabolism, and excretion (ADME) profile are not extensively available in the public domain, likely due to these limitations. The compound is primarily utilized as an in vitro tool to probe PDK1-mediated pathways.[1]
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily characterized in the context of breast cancer cells, particularly those with luminal ER-positive status and PIK3CA mutations, which are responsive to IGF-I stimulation.
Mechanism of Action
This compound is a potent and selective inhibitor of PDK1.[1] Its mechanism of action involves binding to the PDK1 kinase domain and preventing the phosphorylation of its downstream substrates.
-
Signaling Pathway: Upon binding of IGF-I to its receptor (IGF-IR), the PI3K/PDK1/AKT pathway is activated. This compound directly inhibits PDK1, thereby blocking the phosphorylation and activation of AKT at threonine 308 (T308) and the subsequent activation of p70S6K.[1][2] This inhibition leads to the downstream suppression of signaling cascades that promote cell cycle progression and proliferation.[1][2]
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and anti-transformative effects in breast cancer cell lines.
-
Inhibition of Downstream Signaling: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (T308) and p70S6K in breast cancer cells.[1]
-
Cell Cycle Arrest: The compound has been shown to block cell cycle progression.[1]
-
Inhibition of Cell Proliferation and Transformation: this compound inhibits the growth of breast cancer cells in monolayer culture and reduces their ability to form colonies in an anchorage-independent manner.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| PDK1 Ki | ~1 nM | Biochemical kinase assay | [1] |
| Kinase Selectivity | >100-fold | Against other PI3K/AKT pathway kinases | [1] |
| IC50 (pAKT T308) | Similar to cell proliferation IC50 | ELISA in breast cancer cells | [1] |
| IC50 (Cell Proliferation) | Relatively similar to pAKT IC50 | Cell proliferation assay in MCF7 and T47D breast cancer cells | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These are generalized protocols based on standard laboratory practices.
Cell Culture
MCF7 and T47D breast cancer cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells are seeded and treated with various concentrations of this compound for specified times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of AKT, p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Agar (B569324) Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.
-
Cell Layer: A top layer of 0.3% agar in complete medium containing a single-cell suspension (e.g., 8,000 cells/well) and various concentrations of this compound is poured over the base layer.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 weeks, with the addition of fresh medium containing the compound every 3-4 days.
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted using a microscope.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Conclusion
This compound is a potent and selective inhibitor of PDK1 that effectively blocks the IGF-I signaling pathway in breast cancer cells, leading to reduced cell proliferation and transformation. While its unfavorable pharmacokinetic profile has limited its clinical development, it remains a valuable pharmacological tool for elucidating the role of PDK1 in cancer and other diseases. Further optimization of this class of compounds could potentially lead to the development of clinically viable PDK1 inhibitors.
References
Unveiling the Off-Target Profile of PF-5177624: A Technical Guide Beyond PDK1
For Immediate Release
San Diego, CA – This technical guide provides a comprehensive analysis of the cellular targets of PF-5177624, a potent kinase inhibitor, extending beyond its well-established primary target, 3-phosphoinositide-dependent kinase-1 (PDK1). This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile and potential polypharmacology of this compound. New analysis of kinase profiling data reveals a detailed landscape of its interactions, offering crucial insights for its application in research and therapeutic development.
Contrary to initial inquiries suggesting a primary affinity for Casein Kinase 1 epsilon (CK1ε), extensive review of published literature confirms that this compound is a highly potent and selective inhibitor of PDK1, a key node in the PI3K/AKT signaling pathway. This guide clarifies this crucial distinction and presents the first publicly consolidated view of its off-target kinase interactions.
Quantitative Analysis of Cellular Targets
The selectivity of this compound was assessed against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against its primary target, PDK1, and other kinases where significant inhibition was observed. The data is derived from a comprehensive kinase screen performed at a concentration of 10 µM.
| Target Kinase | % Inhibition at 10 µM | Primary Signaling Pathway |
| PDK1 (Primary Target) | 100 | PI3K/AKT Signaling |
| CAMKK2 | 98 | Calcium Signaling, AMPK Pathway |
| STK16 (MSK1) | 96 | MAPK Signaling |
| MAP4K5 (KHS1) | 94 | MAPK Signaling |
| EPHB3 | 92 | Ephrin Receptor Signaling |
| EPHA4 | 91 | Ephrin Receptor Signaling |
| EPHA5 | 90 | Ephrin Receptor Signaling |
| EPHA6 | 89 | Ephrin Receptor Signaling |
| EPHA8 | 88 | Ephrin Receptor Signaling |
| EPHB1 | 87 | Ephrin Receptor Signaling |
| EPHB2 | 86 | Ephrin Receptor Signaling |
| EPHB4 | 85 | Ephrin Receptor Signaling |
| FLT4 (VEGFR3) | 85 | Angiogenesis, Lymphangiogenesis |
| TNK1 | 83 | Tyrosine Kinase Signaling |
| EPHA3 | 81 | Ephrin Receptor Signaling |
| MAP4K2 (GCK) | 79 | MAPK Signaling |
| EPHA7 | 78 | Ephrin Receptor Signaling |
| EPHB6 | 76 | Ephrin Receptor Signaling |
| EPHA1 | 75 | Ephrin Receptor Signaling |
| EPHA2 | 74 | Ephrin Receptor Signaling |
| GAK | 73 | Clathrin-Mediated Endocytosis |
| TNK2 (ACK1) | 72 | Receptor Tyrosine Kinase Signaling |
| MAP4K3 | 70 | MAPK Signaling |
| SLK | 68 | Cell Proliferation, Apoptosis |
| LOK (STK10) | 67 | Mitosis, Cytokinesis |
| MST4 | 66 | Mitosis, Cell Growth |
| MYO3B | 65 | Unconventional Myosin Signaling |
| MYO3A | 64 | Unconventional Myosin Signaling |
| KHS2 (MAP4K6) | 63 | MAPK Signaling |
| MINK (MAP4K7) | 62 | MAPK Signaling |
| TNIK | 61 | Wnt Signaling, JNK Pathway |
| YSK1 (MAP3K19) | 60 | MAPK Signaling |
Experimental Protocols
The determination of the kinase selectivity profile of this compound was conducted using a standardized, high-throughput in vitro kinase assay panel. The following is a detailed methodology representative of such screens.
Invitrogen Kinase Selectivity Profiling Assay (Z'-LYTE™)
Objective: To determine the percentage of inhibition of a broad panel of purified kinases by this compound at a single concentration.
Materials:
-
This compound compound
-
Purified, recombinant human kinases
-
ATP
-
Fluorescently-labeled synthetic peptide substrates specific for each kinase
-
Z'-LYTE™ Development and Kinase-specific reagents
-
Assay plates (e.g., 384-well)
-
Plate reader capable of fluorescence resonance energy transfer (FRET) detection
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. This stock is then serially diluted to the desired screening concentration (e.g., 10 µM) in an intermediate buffer.
-
Assay Reaction Setup: a. Kinase, fluorescently-labeled peptide substrate, and the test compound (this compound) are combined in the wells of the assay plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a pre-determined incubation period (e.g., 60 minutes) at room temperature. This allows the kinase to phosphorylate the substrate.
-
Development Reaction: a. A development reagent containing a site-specific protease is added to each well. b. The plate is incubated for a further period (e.g., 60 minutes) at room temperature. The protease in the development reagent will cleave only the unphosphorylated peptide substrate.
-
Signal Detection: a. The cleavage of the unphosphorylated substrate by the protease disrupts the FRET between the donor and acceptor fluorophores on the peptide. b. The plate is read on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: a. The ratio of donor to acceptor emission is calculated. A high ratio indicates a low level of phosphorylation (i.e., inhibition of the kinase), while a low ratio indicates a high level of phosphorylation (i.e., active kinase). b. The percentage of inhibition is calculated by comparing the signal from wells containing this compound to the signals from control wells (containing DMSO vehicle only) and wells with no kinase activity (background).
Visualizing the Impact of this compound
To better understand the cellular processes potentially affected by the off-target activity of this compound, the following diagrams illustrate the core signaling pathways of the primary target and a key off-target family.
Caption: The PI3K/AKT signaling pathway, with this compound inhibiting its primary target, PDK1.
Caption: Overview of Ephrin receptor signaling, a significant off-target family of this compound.
Caption: Workflow for identifying the off-target profile of this compound.
The Impact of PF-5177624 on PER2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining oscillator that orchestrates a multitude of physiological and behavioral processes in a 24-hour cycle. A key component of the mammalian circadian clock is the PERIOD 2 (PER2) protein. The stability and degradation of PER2 are tightly regulated by post-translational modifications, primarily phosphorylation, which in turn dictates the period length of the circadian rhythm.[1] Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are the principal kinases responsible for the phosphorylation of PER2, marking it for subsequent ubiquitination and proteasomal degradation.[2]
PF-5177624 (also widely known in scientific literature as PF-670462) is a potent and selective small molecule inhibitor of both CK1δ and CK1ε.[3][4] By targeting these kinases, this compound directly interferes with the phosphorylation of PER2, leading to its stabilization and a subsequent lengthening of the circadian period.[4][5] This technical guide provides an in-depth overview of the effects of this compound on PER2 phosphorylation, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
The PER2 Phosphoswitch and the Mechanism of Action of this compound
The regulation of PER2 stability by CK1δ/ε is governed by a "phosphoswitch" mechanism. PER2 possesses multiple phosphorylation sites, including a stabilizing region known as the Familial Advanced Sleep Phase (FASP) domain and a degron region that, when phosphorylated, recruits the E3 ubiquitin ligase β-TrCP, leading to PER2 degradation.[6][7]
Phosphorylation of the FASP region is a priming event that ultimately stabilizes the PER2 protein.[5][8] Conversely, phosphorylation of the degron site (e.g., Ser478 in mouse PER2) earmarks PER2 for destruction.[9] The balance of phosphorylation between these opposing sites determines the half-life of PER2.
This compound exerts its effect by inhibiting the catalytic activity of CK1δ/ε.[3][4] This inhibition prevents the phosphorylation of PER2 at the degron site, and has been shown to markedly reduce the priming phosphorylation in the FASP region.[5] The overall effect is the stabilization of PER2, leading to its accumulation and nuclear retention.[4] This stabilization of the PER2 protein delays the negative feedback loop of the circadian clock, resulting in a dose-dependent lengthening of the circadian period.[4][10]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on CK1δ/ε and its cellular effects related to PER2.
| Parameter | Kinase | Value | Substrate | Reference |
| IC₅₀ | CK1ε | 7.7 ± 2.2 nM | - | [11] |
| IC₅₀ | CK1ε | 14 nM | - | [3] |
| IC₅₀ | CK1δ | 14 nM | - | [3] |
| EC₅₀ | - | 290 ± 39 nM | PER protein nuclear translocation | [3][12] |
Table 1: In Vitro and Cellular Potency of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Rat-1 Fibroblasts | PER2::Luc Reporter | 0.1 µM | Significant period lengthening | [4] |
| Rat-1 Fibroblasts | PER2::Luc Reporter | 1 µM | Further period lengthening | [4][10] |
| WT Mouse Fibroblasts | PER2::Luc Reporter | 100 mg/kg (in vivo) | Nuclear retention of PER2 | [4] |
| C57BL/6J Mice | Behavioral Analysis | 10 mg/kg/day (in vivo) | Altered cognitive performance | [13] |
Table 2: Dose-Dependent Effects of this compound in Cellular and In Vivo Models
Experimental Protocols
Western Blotting for Phosphorylated PER2
This protocol is designed to detect changes in the phosphorylation status of PER2 at specific sites (e.g., pS659) following treatment with this compound.
a. Sample Preparation:
-
Culture cells (e.g., HEK293T or U2OS) to ~80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PER2 (e.g., anti-pS659 PER2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total PER2 and a loading control (e.g., GAPDH or β-actin) for normalization.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the phosphorylation of a PER2-derived peptide by purified CK1δ or CK1ε.
-
Prepare a reaction mixture containing assay buffer, purified recombinant CK1δ or CK1ε, and a synthetic peptide substrate corresponding to a phosphorylation region of PER2 (e.g., FASP or degron peptide).
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of the phosphate (B84403) group into the peptide substrate using a scintillation counter or by phosphorimaging.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
PER2 Stability Assay using a Luciferase Reporter
This cell-based assay measures the effect of this compound on the stability of PER2 protein over time.
-
Transfect cells (e.g., U2OS) with a construct expressing a PER2-luciferase (PER2::LUC) fusion protein.
-
Synchronize the cells' circadian clocks (e.g., by a dexamethasone (B1670325) shock).
-
Treat the cells with different concentrations of this compound or vehicle.
-
Add cycloheximide (B1669411) (CHX) to the media to inhibit new protein synthesis.
-
Measure the luciferase activity at regular intervals over a period of time (e.g., 24-48 hours) using a luminometer.
-
Plot the luminescence signal over time for each treatment condition.
-
Calculate the half-life of the PER2::LUC protein by fitting the decay of the luminescence signal to a one-phase exponential decay curve. An increase in the calculated half-life in the presence of this compound indicates stabilization of the PER2 protein.
Conclusion
This compound is a valuable chemical tool for studying the role of PER2 phosphorylation in the circadian clock. Its potent and selective inhibition of CK1δ/ε leads to the stabilization of PER2, providing a mechanism to modulate the period of the circadian rhythm. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the circadian clock machinery. Further investigation into the precise dose-response effects on specific PER2 phosphorylation sites will continue to refine our understanding of this critical regulatory mechanism.
References
- 1. Protein phosphatase 1 regulates the stability of the circadian protein PER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Differential effects of SUMO1 and SUMO2 on circadian protein PER2 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PERIOD phosphorylation leads to feedback inhibition of CK1 activity to control circadian period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Initial Preclinical Studies of PF-04620110 in Mouse Models: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the initial preclinical studies of PF-04620110, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), in various mouse models. The data presented herein summarizes key quantitative findings, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows. While the initial query focused on PF-05177624, a 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor, publicly available data on its preclinical mouse studies is limited. In contrast, PF-04620110, another compound from Pfizer's pipeline, has a more extensive public record of in vivo studies, making it a suitable subject for this in-depth analysis.
Core Focus: DGAT1 Inhibition and its Metabolic Consequences
DGAT1 is a key enzyme in the synthesis of triglycerides, playing a crucial role in fat absorption and storage. Its inhibition has been investigated as a potential therapeutic strategy for metabolic disorders. The following sections delve into the preclinical evidence from mouse models assessing the pharmacological effects of PF-04620110.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies involving PF-04620110 and other DGAT1 inhibitors in mouse models.
Table 1: In Vitro Potency of Selected DGAT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Triglyceride Synthesis Inhibition (HT-29 cells) |
| PF-04620110 | Human DGAT1 | 19 | Yes |
| Compound 1A | Human DGAT1 | Potent | Yes |
| Compound 5B | Human DGAT1 | Potent | Not specified |
| H128 | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Mouse Models
| Compound | Mouse Model | Dose | Key Findings | Reference |
| PF-04620110 | Rodents | ≥0.1 mg/kg | Reduction of plasma triglyceride levels following a lipid challenge.[1] | [1] |
| Compound 5B | Wild-type vs. DGAT1 KO mice | 10 mg/kg daily for 6 days | Significant reduction in cumulative body weight gain and food intake in wild-type mice, with no effect in DGAT1 KO mice.[2] | [2] |
| H128 | db/db mice | 10 mg/kg (acute) | Inhibition of intestinal fat absorption following a lipid challenge.[3] | [3] |
| H128 | db/db mice | 3 and 10 mg/kg for 5 weeks | Significant inhibition of body weight gain, decreased food intake, and reduction of serum triglycerides. Amelioration of hepatic steatosis.[3] | [3] |
| Compound 11A | Mice | Not specified | Significant reduction of triglyceride excursion in lipid tolerance tests.[4] | [4] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the cited studies.
Lipid Tolerance Test (LTT)
The Lipid Tolerance Test is a common method to assess the effect of a compound on postprandial hyperlipidemia.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., PF-04620110) or vehicle is administered orally (p.o.) via gavage.
-
Lipid Challenge: After a set time post-compound administration (e.g., 1 hour), a lipid load (e.g., corn oil, 10 ml/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, and 6 hours) post-lipid challenge via the tail vein.
-
Analysis: Plasma triglyceride levels are measured using a commercial kit. The area under the curve (AUC) for plasma triglycerides is calculated to determine the effect of the compound.
Chronic Efficacy Studies in db/db Mice
The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia, making it suitable for evaluating the long-term effects of metabolic drugs.
-
Animal Model: Male db/db mice are used.
-
Treatment Groups: Mice are divided into vehicle control and treatment groups (e.g., H128 at 3 and 10 mg/kg).
-
Compound Administration: The compound is administered orally once daily for a specified period (e.g., 5 weeks).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Biochemical Analysis: At the end of the study, blood is collected for the measurement of glucose, insulin, triglycerides, and liver enzymes (ALT, AST).
-
Histopathology: Livers are collected, weighed, and processed for histological analysis (e.g., H&E staining) to assess hepatic steatosis.
-
Gene Expression Analysis: Hepatic gene expression of markers involved in fatty acid oxidation (e.g., CPT1, PPARα) can be analyzed by RT-PCR.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway targeted by PF-04620110 and a typical experimental workflow for evaluating DGAT1 inhibitors.
Caption: Mechanism of action of PF-04620110 in inhibiting triglyceride synthesis in enterocytes.
Caption: A typical experimental workflow for the preclinical evaluation of a DGAT1 inhibitor.
References
- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of PF-4800567 Bound to Casein Kinase 1 Epsilon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the potent inhibitor PF-4800567 and its target, Casein Kinase 1 Epsilon (CK1ε). CK1ε is a serine/threonine kinase implicated in a multitude of cellular processes, most notably the regulation of circadian rhythms and the Wnt signaling pathway. Its dysregulation has been linked to various pathologies, including cancer and sleep disorders. PF-4800567 serves as a critical chemical probe for elucidating the specific functions of CK1ε.
Quantitative Data Summary
The inhibitory activity of PF-4800567 against CK1ε and the closely related isoform CK1δ has been determined through in vitro biochemical assays and cellular assays.
| Parameter | CK1ε | CK1δ | Selectivity (CK1δ/CK1ε) |
| In Vitro IC50 | 32 nM[1] | 711 nM[2] | >20-fold[1] |
| Cellular IC50 | 2.65 µM | 20.38 µM | ~7.7-fold |
Table 1: Inhibitory Potency of PF-4800567. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
The crystal structures of human CK1ε in its apo form and in complex with PF-4800567 have been solved, providing a detailed view of the inhibitor binding mode.
| Structure | PDB ID | Resolution (Å) |
| CK1ε in complex with PF-4800567 | 4HNI | 2.74 |
| Apo CK1ε | 4HOK | 2.77[3] |
Table 2: Crystallographic Data for Human Casein Kinase 1 Epsilon.
Structural Insights into PF-4800567 Inhibition
The co-crystal structure of PF-4800567 bound to the kinase domain of CK1ε reveals that the inhibitor binds in the ATP-binding pocket.[4] This binding induces a "DFG-out" conformation of the kinase, which is a hallmark of Type II kinase inhibitors.[4] This conformation is distinct from the "DFG-in" conformation observed in the apo structure of CK1ε.[4] The high selectivity of PF-4800567 for CK1ε over CK1δ, despite the high sequence identity in their catalytic domains, is attributed to subtle differences in the flexibility and conformation of the ATP-binding site.
Key Signaling Pathways Regulated by CK1ε
CK1ε is a crucial regulator of several key signaling pathways. The inhibition of CK1ε by PF-4800567 can modulate these pathways, making it a valuable tool for studying their function and a potential therapeutic strategy.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, CK1ε plays a positive regulatory role. In the absence of a Wnt ligand, CK1ε, in a complex with GSK3β and Axin, phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. Inhibition of CK1ε by PF-4800567 can disrupt this pathway.
Caption: Wnt/β-catenin pathway and the inhibitory role of PF-4800567.
Circadian Rhythm Pathway
CK1ε is a core component of the mammalian circadian clock. It phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, which are key negative regulators of the clock. This phosphorylation regulates their stability and nuclear entry, thereby controlling the period length of the circadian rhythm. Inhibition of CK1ε by PF-4800567 can alter the timing of this molecular clock.
Caption: Core circadian clock mechanism and the role of CK1ε.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes the determination of the IC50 value of PF-4800567 against purified CK1ε.
-
Principle: The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A luciferase/luciferin system is used to generate a luminescent signal from the ADP.
-
Materials:
-
Purified recombinant human CK1ε
-
PF-4800567
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate peptide
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure:
-
Prepare serial dilutions of PF-4800567 in DMSO and then in kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µl of CK1ε enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable curve-fitting software.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protein Expression, Purification, and Crystallization of the CK1ε-PF-4800567 Complex
The following is a generalized protocol based on the methods described in the primary literature for obtaining the crystal structure.
-
Protein Expression and Purification:
-
The kinase domain of human CK1ε (e.g., residues 1-294) is cloned into an expression vector with a purification tag (e.g., His-tag).
-
The construct is transformed into a suitable E. coli expression strain.
-
Protein expression is induced, and cells are harvested and lysed.
-
The soluble lysate is purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein).
-
The tag may be cleaved, and further purification steps like ion-exchange and size-exclusion chromatography are performed to achieve high purity.
-
-
Co-crystallization:
-
The purified CK1ε protein is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
PF-4800567 is added to the protein solution at a molar excess to ensure saturation of the binding site.
-
The protein-inhibitor complex is incubated to allow for binding.
-
Crystallization screening is performed using various commercially available or custom-made screens and techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Crystals are grown by equilibrating a drop containing the protein-inhibitor complex and the reservoir solution.
-
Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen for X-ray data collection.
-
Caption: General workflow for protein co-crystallization.
References
Methodological & Application
Application Notes and Protocols for PF-5177624 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5177624 is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1). PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various cancers. By targeting PDK1, this compound effectively blocks the phosphorylation and activation of downstream effectors such as AKT and p70 S6 Kinase (p70S6K), leading to the inhibition of cell proliferation, survival, and migration. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of PDK1, preventing the phosphorylation of its downstream substrates. The primary signaling pathway inhibited by this compound is the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits both PDK1 and AKT to the cell membrane, where PDK1 phosphorylates AKT at threonine 308 (Thr308), leading to its partial activation. Full activation of AKT requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including p70S6K, to promote cell growth, proliferation, and survival. This compound's inhibition of PDK1 disrupts this entire cascade.
Signaling Pathway Diagram
Application Notes and Protocols for In Vivo Studies with PF-05177624
For research use only. Not for use in humans.
Introduction
PF-05177624 is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1). As a crucial node in the PI3K/AKT signaling pathway, PDK1 is implicated in various cellular processes, including cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. These application notes provide a generalized framework for the in vivo use of PF-05177624 in preclinical research, particularly in xenograft models of cancer.
Disclaimer: Specific preclinical data for PF-05177624, including detailed dosage, pharmacokinetic, and pharmacodynamic profiles for in vivo models, are not extensively available in the public domain. The following protocols and recommendations are based on established methodologies for other selective PDK1 inhibitors and should be adapted and optimized for specific experimental conditions, cell lines, and animal models.
Mechanism of Action
PF-05177624 exerts its biological effects by inhibiting the kinase activity of PDK1. In the canonical PI3K/AKT signaling pathway, PDK1 is responsible for phosphorylating and activating AKT at threonine 308 (Thr308), a critical step for full AKT activation. By blocking this phosphorylation event, PF-05177624 effectively curtails downstream signaling, leading to the suppression of tumor cell growth, proliferation, and survival.
PDK1 Signaling Pathway
Western blot protocol for detecting CK1ε inhibition by PF-5177624
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase that plays a pivotal role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway. Dysregulation of CK1ε activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for detecting the inhibition of CK1ε in a cellular context using Western blotting, with a focus on the well-characterized CK1δ/ε inhibitor, PF-670462. While the initial query mentioned PF-5177624, publicly available data indicates that this compound is a selective and potent PDK1 inhibitor. Therefore, this protocol will proceed using a known and relevant CK1ε inhibitor. Researchers interested in this compound should validate its activity on CK1ε before applying this protocol.
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex," which includes Axin, APC, GSK3β, and CK1ε, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.
CK1ε contributes to this pathway by phosphorylating multiple components of the destruction complex, thereby regulating its stability and activity. Inhibition of CK1ε is expected to alter the phosphorylation status and levels of these key downstream proteins. This protocol describes the use of Western blotting to detect these changes as a measure of CK1ε inhibition.
Data Presentation
Table 1: Key Proteins in the CK1ε Signaling Pathway
| Protein | Function | Molecular Weight (kDa) |
| CK1ε | Serine/threonine kinase, component of the β-catenin destruction complex. | ~52.3 |
| Axin1 | Scaffold protein in the β-catenin destruction complex. | ~96 |
| β-Catenin | Central mediator of the canonical Wnt signaling pathway. | ~92 |
| Phospho-LRP6 (Ser1490) | Phosphorylated (active) form of the Wnt co-receptor LRP6. | ~200-210 |
| 4E-BP1 | Translational repressor protein, downstream effector of pathways regulated by CK1ε. | ~12-20 |
| β-Actin | Housekeeping protein, used as a loading control. | ~42 |
Table 2: Inhibitor Information
| Inhibitor | Target(s) | IC50 | Recommended Starting Concentration for Cell-Based Assays |
| PF-670462 | CK1δ/ε | CK1δ: 13 nM, CK1ε: 90 nM[1] | 1-10 µM |
| This compound | PDK1 | Not applicable for CK1ε | Not applicable for CK1ε |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have active Wnt/β-catenin signaling (e.g., HEK293T, HCT116, or other colorectal cancer cell lines).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of PF-670462 in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: When cells reach the desired confluency, replace the medium with the medium containing the inhibitor or vehicle control. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
Lysate Preparation
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 4-20% precast Tris-Glycine gel. Also, load a protein molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (diluted in the blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control (β-Actin).
Table 3: Recommended Primary Antibodies for Western Blot
| Antibody | Host | Supplier | Catalog # | Recommended Dilution |
| Anti-CK1ε | Rabbit | (Example) Cell Signaling Technology | (Example) #12345 | 1:1000 |
| Anti-Axin1 | Rabbit | (Example) Cell Signaling Technology | #2087 | 1:1000 |
| Anti-β-Catenin | Mouse | (Example) Cell Signaling Technology | #2698 | 1:2000 |
| Anti-Phospho-LRP6 (Ser1490) | Rabbit | (Example) Cell Signaling Technology | #2568 | 1:1000 |
| Anti-4E-BP1 | Rabbit | (Example) Cell Signaling Technology | #9452 | 1:1000 |
| Anti-β-Actin | Mouse | (Example) Sigma-Aldrich | (Example) A5441 | 1:5000 |
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of CK1ε inhibition.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of CK1ε inhibition.
References
Application Notes and Protocols for High-Throughput Screening Assays Using PF-5177624
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5177624 is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1). PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers. By inhibiting PDK1, this compound blocks the phosphorylation and subsequent activation of downstream targets, including AKT and p70 S6 kinase (p70S6K), leading to reduced cell proliferation and survival. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize PDK1 inhibitors like this compound.
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits PDK1 and AKT to the plasma membrane, where PDK1 phosphorylates AKT at threonine 308 (Thr308), leading to its partial activation. Full activation of AKT requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including p70S6K, to promote cell growth and survival. This compound acts by directly inhibiting the kinase activity of PDK1, thereby preventing the activation of AKT and its downstream effectors.
Quantitative Data Presentation
The inhibitory activity of this compound can be quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters to determine the potency of the inhibitor.
| Parameter | Value | Assay Type | Cell Line | Conditions | Reference |
| IC50 | 50 nM | ELISA | A549 | Inhibition of PDK1-mediated AKT1 phosphorylation at T308 after 2 hours. | [1] |
| EC50 | 1800 nM | Resazurin Reduction Assay | A549 | Antiproliferative activity after 72 hours. | [1] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays to evaluate PDK1 inhibitors are provided below.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the phosphorylation of a substrate peptide by PDK1.
Workflow Diagram:
References
Application Notes and Protocols: Live-Cell Imaging of PF-5177624 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5177624 is a potent and specific inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1] As a master kinase, PDK1 is a critical node in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.[2][3] This pathway governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[2][4] this compound exerts its effect by blocking the phosphorylation of key downstream targets of PDK1, most notably AKT at the Threonine 308 residue, thereby attenuating the entire downstream signaling cascade.[1][5]
Live-cell imaging provides a powerful approach to study the dynamic cellular responses to kinase inhibitors like this compound in real-time.[6] Techniques such as Förster Resonance Energy Transfer (FRET) and Kinase Translocation Reporters (KTRs) allow for the quantitative measurement of kinase activity within single living cells, offering high spatiotemporal resolution.[6][7][8][9] These methods are invaluable for elucidating the mechanism of action, determining target engagement, and assessing the potency and duration of drug effects in a physiologically relevant context.[10]
These application notes provide detailed protocols for utilizing live-cell imaging techniques to investigate the cellular effects of this compound treatment, focusing on the inhibition of the PDK1/AKT signaling axis.
Signaling Pathway Overview
This compound targets PDK1, a central kinase in the PI3K/AKT signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including both PDK1 and AKT.[5] This co-localization at the membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, leading to partial activation of AKT. Full activation of AKT requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2. Activated AKT then proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation. This compound inhibits PDK1, thereby preventing the crucial activating phosphorylation of AKT at Thr308.
Application 1: Monitoring AKT Activity using a Kinase Translocation Reporter (KTR)
This protocol describes how to quantitatively measure the inhibition of PDK1-mediated AKT activation in live cells treated with this compound using an AKT Kinase Translocation Reporter (AKT-KTR). AKT-KTRs are genetically encoded biosensors that change their subcellular localization based on their phosphorylation status.[7][10] When AKT is inactive, the reporter is predominantly nuclear. Upon activation, AKT phosphorylates the KTR, leading to its translocation to the cytoplasm. The ratio of cytoplasmic to nuclear fluorescence (C/N ratio) serves as a proxy for AKT activity.[6][7]
Experimental Workflow: AKT-KTR Assay
Detailed Protocol: AKT-KTR Assay
Materials:
-
Cell line of interest (e.g., MCF-7, PC3) stably expressing an AKT-KTR fused to a green fluorescent protein (AKT-KTR-GFP) and a nuclear marker like H2B-RFP.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
This compound (stock solution in DMSO).
-
Growth factor stimulant (e.g., Insulin-like Growth Factor 1, IGF-1).
-
Live-cell imaging system with environmental control (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding: Seed the engineered cells into a glass-bottom 96-well plate or imaging dish at a density that will result in 50-70% confluency at the time of imaging.
-
Incubation: Culture the cells for 24 hours in complete medium to allow for adherence.
-
Starvation (Optional): To reduce basal AKT activity, replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations of this compound to the respective wells. Include a DMSO vehicle control. Incubate for 1 hour (or desired pre-treatment time).
-
Live-Cell Imaging Setup: Place the plate on the microscope stage, ensuring the environmental chamber is equilibrated to 37°C and 5% CO₂.
-
Baseline Imaging: Acquire initial images (t=0) in both the GFP (AKT-KTR) and RFP (nucleus) channels.
-
Stimulation: Add the growth factor (e.g., 100 ng/mL IGF-1) to all wells to stimulate the PI3K/AKT pathway.
-
Time-Lapse Acquisition: Immediately begin time-lapse imaging, acquiring images every 2-5 minutes for at least 60 minutes.
-
Image Analysis:
-
Use the RFP channel to create a mask defining the nuclear region of each cell.
-
Define the cytoplasmic region by expanding the nuclear mask by a set number of pixels and then subtracting the nuclear mask.
-
Measure the mean fluorescence intensity of the GFP signal in both the nuclear and cytoplasmic regions for each cell at every time point.
-
Calculate the C/N ratio (Mean Cytoplasmic Intensity / Mean Nuclear Intensity).
-
-
Data Interpretation: Plot the C/N ratio over time for each condition. A decrease in the growth factor-induced C/N ratio with increasing concentrations of this compound indicates effective inhibition of PDK1.
Hypothetical Quantitative Data
Table 1: Effect of this compound on Peak AKT-KTR C/N Ratio in IGF-1 Stimulated Cells
| This compound Conc. (nM) | Peak C/N Ratio (Mean ± SD) | % Inhibition of AKT Activity |
|---|---|---|
| 0 (Vehicle) | 3.5 ± 0.4 | 0% |
| 1 | 3.1 ± 0.3 | 16% |
| 10 | 2.2 ± 0.2 | 52% |
| 100 | 1.4 ± 0.1 | 84% |
| 1000 | 1.1 ± 0.1 | 96% |
| Basal (No IGF-1) | 1.0 ± 0.1 | 100% |
Data are hypothetical and for illustrative purposes only.
Application 2: FRET-Based Biosensor for PDK1-AKT Interaction
This protocol outlines the use of a FRET-based biosensor to monitor the direct interaction between PDK1 and AKT at the plasma membrane. In this system, PDK1 could be fused to a donor fluorophore (e.g., CFP) and AKT to an acceptor fluorophore (e.g., YFP). Upon growth factor stimulation, their co-localization at the plasma membrane brings the fluorophores into close proximity, resulting in a FRET signal.[12] this compound, by binding to PDK1, may allosterically hinder this interaction, leading to a reduction in FRET efficiency.
Detailed Protocol: PDK1-AKT Interaction FRET Assay
Materials:
-
Cell line co-transfected with PDK1-CFP and AKT-YFP constructs.
-
Reagents as listed in the AKT-KTR protocol.
-
Fluorescence microscope equipped for sensitized emission FRET imaging (with appropriate filter sets for CFP, YFP, and FRET).
Procedure:
-
Cell Preparation: Seed and culture cells expressing the FRET biosensor pair as described previously.
-
Treatment: Pre-treat cells with this compound or vehicle control as described in the KTR protocol.
-
Imaging Setup: Place the cells on the microscope stage. Set up the acquisition for three channels: Donor (CFP excitation, CFP emission), Acceptor (YFP excitation, YFP emission), and FRET (CFP excitation, YFP emission).
-
Baseline and Stimulation: Acquire baseline images and then stimulate with a growth factor.
-
Time-Lapse Acquisition: Capture images in all three channels every 2-5 minutes.
-
FRET Analysis:
-
Perform background subtraction and correct for spectral bleed-through.
-
Calculate a normalized FRET index (e.g., using the Xia and Liu method) for each cell over time.
-
An increase in the FRET index upon stimulation indicates PDK1-AKT interaction.
-
-
Data Interpretation: A dose-dependent decrease in the growth factor-stimulated FRET signal upon treatment with this compound would suggest that the inhibitor disrupts the PDK1-AKT complex formation.
Hypothetical Quantitative Data
Table 2: this compound Effect on PDK1-AKT Interaction Measured by FRET
| This compound Conc. (nM) | Normalized FRET Index (Peak Mean ± SD) | % Inhibition of Interaction |
|---|---|---|
| 0 (Vehicle) | 1.8 ± 0.2 | 0% |
| 10 | 1.6 ± 0.2 | 25% |
| 100 | 1.3 ± 0.1 | 62.5% |
| 1000 | 1.1 ± 0.1 | 87.5% |
| Basal (No IGF-1) | 1.0 ± 0.1 | 100% |
Data are hypothetical and for illustrative purposes only.
Conclusion
The live-cell imaging protocols detailed here provide robust and quantitative methods for characterizing the activity of the PDK1 inhibitor this compound. The AKT-KTR assay offers a direct readout of downstream pathway inhibition, while the FRET-based approach can provide insights into the drug's effect on protein-protein interactions.[13] These techniques are powerful tools for drug development professionals, enabling a deeper understanding of inhibitor efficacy, kinetics, and mechanism of action in the dynamic environment of a living cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDK1 (human) [phosphosite.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Live-cell measurements of kinase activity in single cells using translocation reporters | Springer Nature Experiments [experiments.springernature.com]
- 7. Live-cell measurements of kinase activity in single cells using translocation reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF-5177624 Insolubility in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the solubility of PF-5177624, a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), in aqueous solutions for experimental use. The following information provides a series of troubleshooting steps and frequently asked questions to address these issues.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it is not dissolving in my aqueous buffer. What should be my first step?
A1: It is highly common for potent, small molecule inhibitors like this compound to exhibit poor aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating stock solutions of research compounds due to its powerful solubilizing capabilities for a vast range of organic molecules.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is critical to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% (v/v).
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?
A2: Besides DMSO, other frequently used solvents include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific characteristics of your compound and the tolerance of your experimental setup to that particular solvent.
Q3: My this compound precipitates from the solution when I dilute my DMSO stock into my aqueous buffer. What is happening?
A3: This common issue is known as "precipitation upon dilution."[1][2] It happens when the concentration of this compound in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium. As the highly concentrated organic solvent from the stock solution is diluted in the aqueous environment, it can no longer keep the compound dissolved.
Q4: Can the pH of my aqueous buffer influence the solubility of this compound?
A4: Absolutely. If a compound possesses ionizable groups, such as acidic or basic moieties, its solubility can be significantly dependent on the pH of the solution. For acidic compounds, solubility tends to increase at a higher pH (above their pKa), while for basic compounds, solubility is generally better at a lower pH (below their pKa).[3] It is advisable to determine the pH-solubility profile of your compound if it contains ionizable functional groups.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the selected solvent.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.
-
Gentle Heating: If the compound is thermally stable, gently warm the solution in a water bath (e.g., 37°C) to aid dissolution.[3]
-
Sonication: Use a sonicator to provide mechanical energy to break down any aggregates and enhance dissolution.[3]
-
Try Alternative Solvents: Test the solubility in other recommended organic solvents (e.g., ethanol, DMF).
-
Issue 2: Persistent precipitation of this compound upon dilution into aqueous media.
-
Possible Cause: The compound has very low intrinsic aqueous solubility, and the final concentration in the assay is too high.
-
Troubleshooting Tiers:
-
Tier 1: Optimization of Co-Solvent and Final Concentration
-
Lower Final Concentration: The most direct solution is to test a lower final concentration of this compound in your experiment.
-
Co-Solvent Systems: Instead of relying solely on the diluted organic solvent from the stock, consider adding a small percentage of a co-solvent to your final aqueous medium.[4] Polyethylene glycol (PEG) or ethanol can sometimes improve solubility.
-
-
Tier 2: Formulation with Excipients
-
Use of Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[3]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common techniques used to improve the solubility of poorly water-soluble compounds.
| Technique | Principle | Typical Application | Considerations |
| pH Adjustment | For ionizable compounds, altering the pH to favor the charged species increases solubility. | Buffers for in vitro assays. | The pH must be compatible with the biological system. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous medium to increase the solubilizing capacity of the solution. | Cell culture media, enzymatic assays. | The final co-solvent concentration should not affect the experimental outcome. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds. | Formulation for in vitro and in vivo studies. | The choice of surfactant and its concentration must be carefully evaluated for cellular toxicity. |
| Complexation | Use of agents like cyclodextrins to form inclusion complexes with the drug molecule. | Enhancing solubility for oral and parenteral formulations. | The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by micronization or nanosuspension enhances the dissolution rate.[2][5] | Drug formulation for improved bioavailability. | Does not increase the equilibrium solubility but can improve the rate of dissolution. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution of this compound
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Gentle Heating/Sonication (Optional): If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer with a Surfactant
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.05% Tween® 20).
-
Serial Dilution: Perform serial dilutions of your this compound DMSO stock solution into the surfactant-containing buffer to achieve the final desired concentrations.
-
Vortexing: Gently vortex the solution after each dilution step.
-
Equilibration: Allow the final solution to equilibrate for a short period before adding it to your experimental setup.
-
Final Solvent Concentration Check: Ensure the final concentration of DMSO in your assay is below the tolerance level of your system (typically <0.5%).
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Simplified PDK1 signaling pathway.
References
- 1. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0657176A2 - Composition containing a water-insoluble or slightly water-soluble compound with enhanced water-solubility - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PF-670462 Concentration for Maximal Period Lengthening
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of PF-670462, a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), to modulate the circadian clock. The information provided is intended to help optimize experimental conditions for achieving maximal period lengthening of circadian rhythms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-670462 in lengthening the circadian period?
A1: PF-670462 is a potent and selective inhibitor of the protein kinases Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). These kinases play a crucial role in the core feedback loop of the mammalian circadian clock by phosphorylating the PERIOD (PER) proteins.[1][2] This phosphorylation marks PER proteins for degradation. By inhibiting CK1δ/ε, PF-670462 prevents the phosphorylation of PER proteins, leading to their stabilization and nuclear accumulation.[3][4] This stabilization of PER proteins delays the transcriptional feedback loop, resulting in a lengthening of the circadian period.[3]
Q2: What is the primary isoform of Casein Kinase 1 that regulates the period of the circadian clock?
A2: While both CK1δ and CK1ε are involved in the circadian clock, studies have shown that CK1δ is the principal regulator of the clock period.[3][5] Pharmacological inhibition of CK1δ, but not CK1ε, significantly lengthens circadian rhythms.[3]
Q3: Is the period-lengthening effect of PF-670462 reversible?
A3: Yes, the period-lengthening effect of PF-670462 is reversible. Studies in Rat-1 fibroblasts have shown that upon removal of the inhibitor, the circadian period returns to its normal length.
Q4: Does PF-670462 affect the amplitude of circadian rhythms?
A4: The effect of PF-670462 on the amplitude of circadian rhythms can be complex. In some instances, such as in arrhythmic SCN slices from Vipr2-/- mice, PF-670462 treatment has been shown to restore and even enhance the amplitude of circadian oscillations.[3] However, at very high concentrations that lead to arrhythmia, the amplitude is effectively lost.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of rhythmicity (arrhythmia) | The concentration of PF-670462 is too high, causing a complete block of the circadian feedback loop.[6] | Reduce the concentration of PF-670462. Perform a dose-response curve to identify the optimal concentration for period lengthening without causing arrhythmia. |
| Inconsistent or variable period lengthening | - Inconsistent drug concentration.- Cell health issues.- Problems with the synchronization of cells. | - Ensure accurate and consistent preparation of PF-670462 solutions.- Monitor cell health and viability throughout the experiment.- Optimize the cell synchronization protocol. |
| Precipitation of PF-670462 in culture medium | The solubility of PF-670462 in aqueous media may be limited. | Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is low and consistent across all conditions. |
| Unexpected off-target effects | Although PF-670462 is selective for CK1δ/ε, high concentrations may inhibit other kinases. | Use the lowest effective concentration of PF-670462. Consider using a structurally different CK1δ/ε inhibitor as a control to confirm that the observed effects are specific to CK1δ/ε inhibition. |
Data Presentation
Table 1: Concentration-Dependent Effects of PF-670462 on Circadian Period
| Cell Type/System | Concentration (µM) | Observed Effect on Period | Reference |
| Wild-Type (WT) Fibroblasts | 1 | Extended to 33 hours | [3][6] |
| Rat-1 Fibroblasts | 1 | Significant period lengthening | [4] |
| SCN Slices | 10 | Persistent period lengthening, eventual loss of rhythmicity | [3][4] |
| Rats (in vivo) | 10-30 mg/kg/day s.c. | Cumulative delays in activity onsets | [7] |
| Rats (in vivo) | 100 mg/kg i.p. | 5.18 ± 1.51 h phase delay in activity onset | [3][6] |
Experimental Protocols
In Vitro Circadian Period Lengthening Assay Using a Luciferase Reporter
This protocol describes a method for measuring the effect of PF-670462 on the circadian period in a cell-based assay using a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1 or Per2). U2OS cells are a commonly used human cell line for such assays.[8][9]
Materials:
-
U2OS cells stably expressing a Bmal1-luciferase or Per2-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
PF-670462.
-
D-Luciferin.
-
Phosphate-Buffered Saline (PBS).
-
White, opaque 96-well plates suitable for luminescence readings.
-
Luminometer with temperature and CO2 control.
Procedure:
-
Cell Seeding:
-
Culture U2OS reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Cell Synchronization:
-
Once the cells are confluent, replace the culture medium with DMEM containing 2% FBS and 100 nM dexamethasone to synchronize the cellular clocks.[9]
-
Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.
-
-
PF-670462 Treatment:
-
Prepare a range of PF-670462 concentrations in recording medium (DMEM with 2% FBS, 1% Penicillin-Streptomycin, and 1 mM D-luciferin). Include a vehicle control (e.g., DMSO).
-
After the 2-hour synchronization, wash the cells once with PBS.
-
Add the recording medium containing the different concentrations of PF-670462 or vehicle control to the respective wells.
-
-
Luminescence Recording:
-
Immediately place the 96-well plate into a luminometer equipped with a photomultiplier tube that can be maintained at 37°C and 5% CO2.
-
Record luminescence from each well at regular intervals (e.g., every 30-60 minutes) for at least 3-5 days.
-
-
Data Analysis:
-
The raw luminescence data will show oscillations over time.
-
The period of these oscillations can be calculated using appropriate software (e.g., LumiCycle Analysis program).
-
Plot the period length as a function of the PF-670462 concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway of CK1δ/ε in the Circadian Clock
Caption: CK1δ/ε signaling in the core circadian feedback loop and the inhibitory effect of PF-670462.
Experimental Workflow for In Vitro Period Lengthening Assay
Caption: Workflow for assessing the effect of PF-670462 on the circadian period in vitro.
Logical Relationship for Troubleshooting Arrhythmia
Caption: Troubleshooting logic for addressing arrhythmia caused by high concentrations of PF-670462.
References
- 1. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Cellular Circadian Rhythms by Secondary Metabolites of Lichens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PF-5177624 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of PF-5177624, a 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1).[1] PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell survival, growth, and proliferation. By inhibiting PDK1, this compound is expected to block the activation of downstream effectors like AKT and p70 S6 kinase, leading to anti-tumor effects in cancer cells.[1]
Q2: Why is it important to investigate off-target effects, especially at high concentrations?
While this compound is designed to be a specific PDK1 inhibitor, at high concentrations, the risk of the compound binding to other unintended molecular targets increases. These "off-target" interactions can lead to unexpected cellular effects, toxicity, or misinterpretation of experimental results. Understanding the off-target profile is critical for accurate assessment of the drug's therapeutic window and potential side effects. As with many kinase inhibitors that target the conserved ATP binding pocket, off-target activity can be a significant challenge.
Q3: What are the common initial signs of potential off-target effects in my experiments?
Researchers might suspect off-target effects if they observe:
-
Unexpected Phenotypes: Cellular effects that cannot be explained by the known on-target (PDK1 inhibition) pathway.
-
Discrepancies between Genotype and Phenotype: For example, if a phenotype persists even after the target (PDK1) has been knocked out or mutated to be resistant to the inhibitor.
-
High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations much higher than the IC50 for the primary target.
-
Inconsistent Results Across Different Cell Lines: The compound may have varying effects on different cell types due to the differential expression of off-target proteins.
Troubleshooting Guides
Guide 1: My cell viability assay shows unexpected toxicity at high concentrations of this compound.
High-concentration toxicity could be due to off-target effects or non-specific cellular stress. Here’s how to troubleshoot:
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound. It is crucial to have a wide range of concentrations, from well below the expected IC50 for PDK1 to the high concentrations showing toxicity.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels).
-
Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Troubleshooting Steps:
-
Confirm On-Target Engagement: At the concentrations showing toxicity, verify that PDK1 is being inhibited. This can be done by Western blot analysis of downstream targets like phosphorylated AKT (p-AKT). If p-AKT is maximally inhibited at a lower concentration than where toxicity is observed, the high-concentration toxicity may be off-target.
-
Use a Structurally Unrelated PDK1 Inhibitor: Compare the effects of this compound with another PDK1 inhibitor that has a different chemical scaffold. If the toxicity is not observed with the other inhibitor at concentrations that effectively inhibit PDK1, it strengthens the evidence for off-target effects of this compound.
-
Perform a Kinase Panel Screen: To identify potential off-target kinases, a broad in vitro kinase profiling assay can be performed. This will provide data on the inhibitory activity of this compound against a large panel of kinases.
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. PDK1 |
| PDK1 (On-Target) | 10 | 1 |
| Kinase A | 500 | 50 |
| Kinase B | 1,500 | 150 |
| Kinase C | >10,000 | >1,000 |
| Kinase D | 800 | 80 |
This table illustrates how to present kinase selectivity data. Actual data for this compound is not publicly available.
Guide 2: I am observing a cellular phenotype that is inconsistent with PDK1 inhibition.
If the observed cellular response does not align with the known downstream effects of the PI3K/AKT pathway, it is crucial to investigate potential off-target signaling.
Experimental Workflow: Investigating an Unexpected Phenotype
Caption: Workflow for troubleshooting an unexpected cellular phenotype.
Experimental Protocol: Chemical Proteomics (e.g., using Photoaffinity Labeling)
This advanced technique can help identify direct binding partners of a compound in a complex cellular lysate.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).
-
Cell Treatment and Lysis: Treat cells with the photoaffinity probe.
-
UV Crosslinking: Expose the cells or cell lysate to UV light to covalently link the probe to its binding partners.
-
Enrichment: Lyse the cells and use the reporter tag to enrich for probe-bound proteins (e.g., using streptavidin beads for a biotin tag).
-
Mass Spectrometry: Identify the enriched proteins using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe. Competitive displacement with excess unmodified this compound can be used to confirm specific binding.
Signaling Pathway Diagrams
On-Target Signaling Pathway: PI3K/PDK1/AKT
Caption: On-target signaling pathway of this compound.
Hypothetical Off-Target Signaling Pathway
This diagram illustrates a hypothetical scenario where this compound at high concentrations inhibits an unrelated kinase ("Off-Target Kinase X"), leading to an unintended cellular outcome.
Caption: Hypothetical on-target vs. off-target signaling.
References
Technical Support Center: Mitigating PF-5177624 Toxicity in Primary Cell Cultures
Welcome to the technical support center for PF-5177624. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity when using the 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor, this compound, in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1).[1] PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is central to cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PDK1, this compound blocks the phosphorylation and activation of downstream targets, most notably the kinase AKT, thereby impeding these cellular processes.[3][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures even at low concentrations of this compound?
Primary cells can be more sensitive to perturbations in essential signaling pathways compared to immortalized cell lines. The PI3K/AKT pathway, which is inhibited by this compound, is critical for the survival of most cell types.[5] High cytotoxicity at low concentrations could be due to:
-
On-target toxicity: The primary cells may be highly dependent on the PDK1/AKT pathway for survival. Inhibition of this pathway can lead to apoptosis.
-
Off-target effects: Although this compound is reported to be selective, like many kinase inhibitors, it may inhibit other kinases or cellular proteins at certain concentrations, leading to toxicity.[6][7]
-
Experimental conditions: The health and density of the primary cells, as well as the formulation and stability of the compound in culture media, can influence its cytotoxic effects.
Q3: What are the potential on-target and off-target effects of inhibiting PDK1 with this compound?
On-target effects stem from the inhibition of PDK1 and its downstream signaling. This can lead to:
-
Decreased cell proliferation and growth.
-
Induction of apoptosis (programmed cell death).[3]
-
Alterations in cellular metabolism.
Off-target effects occur when a compound interacts with unintended molecular targets. For kinase inhibitors, this is often due to the conserved nature of the ATP-binding pocket across the kinome.[7] Potential off-target effects could lead to:
-
Unexpected changes in other signaling pathways.[10]
-
Unforeseen cellular phenotypes.
-
Enhanced cytotoxicity.
It is crucial to perform experiments to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Primary Cultures
If you are observing significant cell death in your primary cell cultures upon treatment with this compound, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Concentration is too high | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) to identify the IC50 for your specific primary cell type. |
| On-target toxicity | If the toxicity is dose-dependent and correlates with the inhibition of p-AKT (Thr308), it is likely an on-target effect. Consider using a lower, non-toxic concentration for your experiments or reducing the treatment duration. |
| Off-target toxicity | Use a structurally different PDK1 inhibitor to see if the same phenotype is observed. If not, the toxicity may be due to an off-target effect of this compound. Additionally, you can perform a rescue experiment by introducing a constitutively active form of AKT to see if it alleviates the toxicity. |
| Poor compound stability or solubility | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them appropriately. Visually inspect for any precipitation in the culture medium. |
| Suboptimal cell culture conditions | Ensure your primary cells are healthy and not stressed before adding the inhibitor. Maintain optimal cell density and culture conditions. |
Issue 2: Inconsistent or Unexpected Experimental Results
Inconsistencies in experimental outcomes can arise from various factors. The following table provides guidance on how to address these issues.
| Possible Cause | Suggested Solution |
| Variability in primary cell lots | Primary cells from different donors can exhibit significant biological variability. Whenever possible, use cells from the same donor for a set of experiments or use pooled donor lots to average out the variability. |
| Compound degradation | This compound, like many small molecules, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer and prepare fresh working solutions for each experiment. |
| Feedback loop activation | Inhibition of a kinase in a signaling pathway can sometimes lead to the activation of feedback loops, resulting in paradoxical effects.[10] Monitor the phosphorylation status of key proteins in the PI3K/AKT and other related pathways (e.g., MAPK/ERK) over a time course to identify any feedback mechanisms. |
| Complex biological response | The cellular response to PDK1 inhibition can be complex and cell-type specific. Combine inhibitor studies with other techniques, such as siRNA-mediated knockdown of PDK1, to confirm that the observed phenotype is a direct result of targeting PDK1. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in primary cell cultures.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 10 µM to 0.001 µM). Also, prepare a vehicle control (DMSO only).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for On-Target Engagement
This protocol verifies that this compound is engaging its intended target, PDK1, by assessing the phosphorylation of its downstream substrate, AKT.
Materials:
-
Primary cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies: anti-phospho-AKT (Thr308), anti-total AKT, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-AKT (Thr308) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total AKT and a loading control to ensure equal protein loading.
-
Visualizations
Caption: Simplified PDK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity of this compound in primary cells.
References
- 1. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) can revert cellular senescence in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of PF-5177624 in Rodents
Disclaimer: Publicly available information on a compound specifically named "PF-5177624" is limited. This guide provides a comprehensive framework for troubleshooting and improving the oral bioavailability of a hypothetical poorly soluble and/or permeable compound in rodents, which can be adapted for your specific research needs with this compound.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important in rodent studies?
Q2: What are the main factors that limit the oral bioavailability of a compound like this compound in rodents?
The oral bioavailability of a compound is primarily influenced by three key factors:
-
Solubility and Dissolution Rate: The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed. Poor aqueous solubility is a major reason for low bioavailability.[1][2][3]
-
Permeability: The dissolved compound must be able to pass through the intestinal wall to enter the bloodstream. Low permeability across the intestinal epithelium can significantly limit absorption.[4][5]
-
First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver before reaching systemic circulation. Significant metabolism in the gut wall or liver (the "first-pass effect") can reduce the amount of active drug reaching the rest of the body.[6][7][8][9][10]
Q3: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[3][11]
-
BCS Class II (Low Solubility, High Permeability): Bioavailability is limited by the dissolution rate. Formulation strategies should focus on enhancing solubility.[3]
-
BCS Class III (High Solubility, Low Permeability): Bioavailability is limited by the rate of permeation across the gut wall. Strategies should focus on improving permeability.[3]
-
BCS Class IV (Low Solubility, Low Permeability): Both solubility and permeability are limiting factors, requiring more complex formulation strategies.[11][12] In vitro assays like solubility studies in simulated gastric and intestinal fluids, and permeability assessments using Caco-2 or PAMPA models, can help classify your compound.[13]
Q4: What is the role of efflux transporters like P-glycoprotein (P-gp) in poor oral bioavailability?
Efflux transporters, such as P-glycoprotein (P-gp), are proteins present in the intestinal wall that can actively pump absorbed drug molecules back into the GI lumen. This can significantly reduce the net absorption and oral bioavailability of compounds that are P-gp substrates. A bidirectional Caco-2 assay can determine if a compound is subject to efflux.[6][14]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Undetectable or very low plasma concentrations of this compound after oral dosing. | 1. Poor aqueous solubility: The compound is not dissolving in the GI tract.[15] | - Characterize Solubility: Determine the compound's solubility at different pH values (e.g., in simulated gastric and intestinal fluids).- Formulation Strategies: Develop a solubility-enhancing formulation. Good starting points include using co-solvents, surfactants, or creating a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[12][16][17] |
| 2. Poor intestinal permeability: The compound cannot cross the gut wall effectively. | - Assess Permeability: Use an in vitro model like the Caco-2 cell assay to measure permeability and determine if the compound is an efflux transporter substrate.[13][14]- Permeation Enhancers: If permeability is low, consider co-administration with a permeation enhancer (use with caution due to potential toxicity).[5] | |
| 3. Extensive first-pass metabolism: The compound is being rapidly metabolized in the gut wall or liver.[8] | - In Vitro Metabolism: Assess metabolic stability using liver microsomes.[6]- Bypass First-Pass Effect: Consider formulation strategies like lipid-based systems that can promote lymphatic absorption, partially bypassing the liver.[12] | |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique: Inaccurate volume administration via oral gavage. | - Refine Gavage Technique: Ensure proper training and consistent technique for oral gavage. Verify the correct placement of the gavage needle.[18][19][20]- Alternative Dosing: For some compounds, voluntary oral administration in a palatable jelly can reduce stress and improve consistency.[21] |
| 2. Food effects: The presence or absence of food in the stomach can alter GI pH and gastric emptying time, affecting dissolution and absorption.[2] | - Standardize Feeding: Fast rodents overnight (providing free access to water) before dosing to ensure a consistent GI environment.[22] | |
| 3. Formulation instability: The compound may be precipitating out of the dosing vehicle before or after administration. | - Check Formulation Stability: Visually inspect the formulation for precipitation before dosing each animal. Assess the stability of the formulation over the duration of the experiment. | |
| Oral bioavailability is moderate, but higher exposure is needed for efficacy studies. | 1. Suboptimal formulation: The current formulation may not be providing the maximum possible enhancement. | - Optimize Formulation: Systematically test different formulation components (e.g., different lipids, surfactants, co-solvents) to find the optimal combination for solubilization.[16][23]- Particle Size Reduction: If using a suspension, reducing the particle size to the nano-scale (nanosuspension) can increase the surface area for dissolution.[11][12] |
| 2. Saturation of absorption mechanisms. | - Dose Proportionality Study: Conduct a study with increasing oral doses to see if plasma exposure increases proportionally. A non-linear increase may suggest saturation of absorption transporters. |
Data Presentation: Pharmacokinetic Parameters
Summarizing pharmacokinetic (PK) data in a clear, tabular format is crucial for comparing the performance of different formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (20% Solutol in Water) | Formulation C (SEDDS) | Intravenous (IV) (1 mg/kg) |
| Cmax (ng/mL) | 50 ± 15 | 350 ± 90 | 950 ± 210 | 1500 ± 300 |
| Tmax (h) | 2.0 | 1.5 | 1.0 | 0.1 |
| AUC0-t (ngh/mL) | 200 ± 60 | 1800 ± 450 | 5500 ± 1100 | 2500 ± 400 |
| AUC0-inf (ngh/mL) | 215 ± 75 | 1950 ± 500 | 5800 ± 1250 | 2550 ± 420 |
| Oral Bioavailability (F%) | ~0.8% | ~7.6% | ~22.7% | - |
Data are presented as mean ± standard deviation (n=3-6 rats per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Weigh the rat immediately before dosing to calculate the precise volume. For studies sensitive to food effects, fast the animal for 3-4 hours (with free access to water).[15]
-
Gavage Needle Selection: Choose an appropriate gavage needle size for the rat's weight. A flexible plastic or a rigid, ball-tipped metal needle can be used. Flexible tubes are often preferred to minimize trauma risk.[24]
-
Measure Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib (xiphoid process) and mark this length on the gavage tube. This prevents accidental stomach perforation.[19]
-
Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate smooth passage of the needle down the esophagus.[25]
-
Administration: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate. The rat should swallow as the tube enters the esophagus. Do not force the needle; if resistance is met, withdraw and try again.[19]
-
Dosing: Once the needle is in place, administer the formulation slowly and smoothly.
-
Withdrawal & Monitoring: After dosing, withdraw the needle gently along the same path of insertion. Monitor the animal for several minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[20]
Protocol 2: Serial Blood Sampling from a Single Mouse (Saphenous Vein)
This technique allows for the collection of a full pharmacokinetic profile from a single mouse, reducing animal usage and inter-animal variability.[26][27]
-
Restraint: Place the mouse in a restraint tube, allowing one hind leg to be exposed.
-
Hair Removal: Gently wipe the leg with 70% ethanol (B145695) and shave a small area over the saphenous vein.
-
Vein Dilation: Apply a small amount of petroleum jelly over the vein. Gently stroke the leg from thigh to foot to cause the vein to dilate and become visible.
-
Puncture: Using a sterile lancet or a 25-gauge needle, make a small puncture in the vein.
-
Sample Collection: A droplet of blood will form. Collect the required volume (e.g., 20-30 µL) using a heparinized capillary tube.
-
Hemostasis: After collection, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Sample Processing: Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA). Process for plasma by centrifuging and store at -80°C until analysis.[14]
Mandatory Visualization
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Overview of factors affecting oral drug absorption | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of uptake from the gastrointestinal tract and first-pass effect on oral bioavailability of (Z)-alkyloxyimino penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. First-pass metabolism of peptide drugs in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. instechlabs.com [instechlabs.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 22. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. journals.library.ualberta.ca [journals.library.ualberta.ca]
Why is PF-5177624 not affecting the circadian period in my cells?
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with compounds expected to modulate the circadian period in cell-based assays.
Topic: Why is PF-5177624 not affecting the circadian period in my cells?
Initial Assessment:
A primary reason for the lack of effect could be related to the compound's mechanism of action. Publicly available information indicates that this compound is an inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a target primarily associated with cancer cell signaling pathways.[1] While crosstalk between metabolic signaling and the circadian clock exists, a direct, robust effect on the core clock period from a PDK1 inhibitor may not be expected in all cell systems.
To provide a comprehensive troubleshooting guide applicable to compounds that are expected to modulate the circadian period, this document will use a well-established class of clock-modulating compounds—Casein Kinase 1 delta/epsilon (CK1δ/ε) inhibitors—as a representative example. Inhibitors of CK1δ/ε are known to lengthen the circadian period by stabilizing the core clock proteins PER1 and PER2.[2][3][4] The troubleshooting steps outlined below are broadly applicable to various compounds and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the mammalian circadian clock?
The mammalian circadian clock is a self-sustaining transcriptional-translational feedback loop that cycles with a period of approximately 24 hours.[5][6] The core loop involves the transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.[4]
Q2: What is the role of Casein Kinase 1 delta (CK1δ) in the circadian clock?
CK1δ is a critical kinase that phosphorylates PER proteins, marking them for degradation.[4] This phosphorylation is a key step in controlling the timing of the negative feedback loop. By regulating the stability of PER proteins, CK1δ helps determine the length of the circadian period.[2][3]
Q3: What is the expected effect of a CK1δ inhibitor on the circadian period?
Inhibition of CK1δ is expected to stabilize PER proteins, leading to their accumulation and prolonged nuclear residency.[2] This enhanced negative feedback extends the time it takes to complete a full cycle, resulting in a lengthening of the circadian period. The magnitude of this effect is typically dose-dependent.[7]
Q4: Do all cell lines have a functional circadian clock?
No, not all cell lines exhibit robust circadian rhythms. While many common cell lines like U2OS, NIH3T3, and Rat-1 fibroblasts are rhythmic, others may have weak or absent clocks.[8] Furthermore, some stem cells and their immediate progeny may not have a fully functional clock until they differentiate.[9][10][11][12] It is crucial to use a cell line known to have a strong, endogenous circadian oscillator for these experiments.
Troubleshooting Guide: Why is my compound not affecting the circadian period?
This guide is structured as a series of questions to help you identify the potential source of the issue.
Section 1: Compound-Related Issues
Is the compound soluble and stable in your culture medium?
-
Problem: The compound may be precipitating out of solution or degrading over the multi-day course of a typical circadian experiment.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the medium, inspect the flask or plate under a microscope for any signs of precipitation.
-
Solubility Test: Prepare the compound at various concentrations in your assay medium and measure its concentration after a 24-48 hour incubation at 37°C using an appropriate analytical method (e.g., HPLC-MS).
-
Stability Test: Assess the compound's integrity over time in the culture medium to check for degradation.
-
Table 1: Example Compound Solubility and Stability Data
| Concentration (µM) | Initial Concentration (HPLC) | Concentration after 48h at 37°C | Stability | Observation |
| 1 | 1.02 µM | 0.98 µM | 96% | Soluble, Stable |
| 10 | 10.1 µM | 9.95 µM | 98.5% | Soluble, Stable |
| 50 | 48.9 µM | 15.2 µM | 31% | Precipitation observed |
Is the compound being used at an effective concentration?
-
Problem: The concentrations tested may be too low to engage the target effectively.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response experiment, spanning several orders of magnitude (e.g., 1 nM to 100 µM).
-
Target Engagement Assay: If possible, perform a separate assay to confirm that the compound is hitting its intended target in your cells at the concentrations used.
-
Table 2: Example Dose-Response for a Hypothetical CK1δ Inhibitor
| Compound Conc. | Expected Period (hours) | Observed Period (hours) | Interpretation |
| Vehicle (DMSO) | 24.5 | 24.6 | Baseline |
| 10 nM | 25.0 | 24.5 | No effect |
| 100 nM | 26.5 | 24.7 | No effect |
| 1 µM | 28.0 | 28.1 | Expected effect |
| 10 µM | 30.0 | 30.2 | Expected effect |
Section 2: Cell-Based Issues
Is your cell line rhythmic and responsive?
-
Problem: The chosen cell line may have a weak or non-functional clock, or it may lack the specific target of your compound. Some cancer cell lines have disrupted circadian rhythms.[13]
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control compound known to affect the circadian period in your chosen cell line (e.g., PF-670462, a known CK1δ/ε inhibitor).[2][3]
-
Cell Line Validation: If you are using a new cell line, characterize its baseline rhythmicity. The amplitude and robustness of the rhythm are key indicators.
-
Passage Number: Use cells at a low passage number. High passage numbers can lead to genetic drift and loss of rhythmic function.
-
Are the cells properly synchronized?
-
Problem: If the cells are not properly synchronized at the start of the experiment, their individual rhythms will be out of phase, leading to a flat or noisy overall signal that masks any period-altering effects.
-
Troubleshooting Steps:
-
Synchronization Method: Common methods include a high concentration of dexamethasone (B1670325) (for cells with a glucocorticoid receptor), serum shock, or forskolin. Ensure the method is appropriate for your cell line.
-
Confirm Synchronization: The vehicle-treated control wells should show a robust, high-amplitude rhythm for at least 3-4 cycles post-synchronization.
-
Section 3: Experimental Protocol Issues
Is the assay duration long enough to detect a period change?
-
Problem: A small change in period (e.g., 1-2 hours) may not be accurately detectable if the experiment is too short.
-
Troubleshooting Steps:
-
Extend a Run: Monitor the cells for at least 5-7 days post-synchronization to allow for small period differences to accumulate into a significant phase shift.
-
Data Analysis Window: Ensure your analysis software is fitting at least 3-4 full circadian cycles to accurately calculate the period.
-
Are components of the media interfering with the compound?
-
Problem: High concentrations of serum proteins can bind to small molecules, reducing their effective concentration. Phenol (B47542) red in some media has been reported to interfere with certain assays.
-
Troubleshooting Steps:
-
Reduce Serum: After the initial synchronization (if using serum shock), switch to a low-serum or serum-free medium for the duration of the recording.
-
Use Phenol Red-Free Medium: If you suspect interference, switch to a phenol red-free formulation of your culture medium.
-
Experimental Protocols
Protocol 1: U2OS Bmal1-Luciferase Circadian Period Assay
This protocol describes a common method for assessing the effect of a compound on the circadian period using the human osteosarcoma cell line U2OS, which is stably transfected with a luciferase reporter driven by the Bmal1 promoter.
-
Cell Plating:
-
Plate U2OS-Bmal1-Luc cells in a 35-mm dish or other appropriate plate format.
-
Grow cells to 95-100% confluency in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate selection agent (e.g., G418).
-
-
Synchronization:
-
Prepare a synchronization medium of DMEM containing 100 nM dexamethasone.
-
Aspirate the growth medium from the confluent cells.
-
Add the synchronization medium and incubate for 2 hours at 37°C.
-
-
Compound Treatment and Recording:
-
Prepare the recording medium: CO2-independent medium (e.g., Leibovitz's L-15) supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.
-
Prepare serial dilutions of your test compound (e.g., this compound) and positive control (e.g., PF-670462) in the recording medium. Include a vehicle control (e.g., 0.1% DMSO).
-
After the 2-hour synchronization, aspirate the dexamethasone medium.
-
Gently add the recording medium containing the different compound concentrations.
-
Seal the plate with a transparent film.
-
-
Luminometry:
-
Place the sealed plate into a luminometer (e.g., LumiCycle or a plate reader with luminescence capability) set to 37°C.
-
Record luminescence counts from each well every 10-30 minutes for at least 5 days.
-
-
Data Analysis:
-
De-trend the raw luminescence data to remove baseline drift (e.g., by subtracting a 24-hour running average).
-
Calculate the period, amplitude, and phase of the rhythms using appropriate software (e.g., LumiCycle analysis software, BioDare2, or a custom script in R or Python) that can fit a sine wave or other function to the data.
-
Visualizations
Signaling Pathway
Caption: Core feedback loop of the mammalian circadian clock.
Experimental Workflow
Caption: Workflow for a cell-based circadian reporter assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting failed circadian assays.
References
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of casein kinase 1 ε/δ partially normalizes the manic-like behaviors of the ClockΔ19 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability, precision, and near-24-hour period of the human circadian pacemaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of casein kinase I epsilon/delta produces phase shifts in the circadian rhythms of Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circadian rhythms in stem cells and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Circadian clocks: from stem cells to tissue homeostasis and regeneration | EMBO Reports [link.springer.com]
- 13. openaccesspub.org [openaccesspub.org]
Technical Support Center: Refining Experimental Design to Minimize PF-5177624 Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental design and minimize variability when working with the PDK1 inhibitor, PF-5177624.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1).[1] PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting PDK1, this compound blocks the phosphorylation and subsequent activation of downstream targets, most notably AKT at the Threonine 308 residue, and consequently p70 S6 Kinase (p70S6K).[1][2] This disruption of the PI3K/AKT/mTOR pathway leads to reduced cell proliferation and can induce apoptosis, making it a compound of interest for cancer research.[2]
Q2: What are the common sources of variability in cell-based assays using this compound?
Variability in cell-based assays with small molecule inhibitors like this compound can arise from several factors:
-
Cell Culture Conditions:
-
Cell Line Integrity: Genetic drift in continuously passaged cell lines can alter their response to inhibitors. It is recommended to use cells within a consistent and low passage number.
-
Cell Density: The confluency of cells at the time of treatment can significantly impact their signaling state and drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or activate parallel signaling pathways, leading to inconsistent results.
-
-
Compound Handling and Stability:
-
Solvent Effects: The final concentration of the solvent (typically DMSO) should be kept constant across all wells and at a non-toxic level (usually ≤ 0.1%).
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation. It is advisable to store the compound in small aliquots.
-
Stability in Media: The stability of this compound in cell culture media over the course of the experiment should be considered, as degradation can lead to a decrease in effective concentration.
-
-
Assay Execution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially when preparing serial dilutions.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of the compound and affect cell growth.
-
Incubation Times: Precise and consistent incubation times for both drug treatment and assay reagents are critical for reproducible results.
-
Q3: How can I assess the selectivity of this compound and what are the potential off-target effects?
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Cell Viability Assays
Table 1: Troubleshooting High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Perform cell counts to verify consistency across experiments. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If solubility is a concern, consider preparing fresh dilutions or using a different solubilization method. |
| Variable Incubation Times | Use a multichannel pipette to add and remove reagents simultaneously to all wells. For longer incubations, ensure consistent timing for all plates. |
| Edge Effects | Avoid using the outer wells of the microplate. If they must be used, fill the surrounding empty wells with sterile water or media to minimize evaporation. |
| Cell Line Instability | Use cells from a frozen stock with a low passage number. Regularly perform cell line authentication. |
Issue 2: Inconsistent Inhibition of AKT and p70S6K Phosphorylation
Table 2: Troubleshooting Inconsistent Western Blot Results
| Potential Cause | Recommended Solution |
| Suboptimal Cell Lysis | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to preserve phosphorylation states. Scrape cells on ice and ensure complete lysis. |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated forms of AKT (Thr308) and p70S6K (Thr389). Check the antibody datasheet for recommended dilutions and positive/negative controls. |
| Variable Stimulation/Inhibition Times | Ensure precise and consistent timing for serum starvation (if applicable), ligand stimulation (e.g., IGF-1), and this compound treatment. |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane using a stain like Ponceau S before antibody incubation. |
Experimental Protocols
Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of breast cancer cell lines (e.g., MCF-7, T47D).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Replace the cell culture medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Western Blot Analysis of p-AKT and p-p70S6K
This protocol details the steps to measure the inhibition of AKT and p70S6K phosphorylation by this compound.
Methodology:
-
Cell Culture and Treatment: Seed breast cancer cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to induce AKT and p70S6K phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Thr308), total AKT, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of PF-5177624 and PF-670462: Efficacy and Mechanism of Action
In the landscape of targeted therapeutics, small molecule inhibitors play a crucial role in dissecting and manipulating cellular signaling pathways. This guide provides a detailed comparison of two such molecules: PF-5177624, a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), and PF-670462, a dual inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, efficacy in preclinical models, and the experimental methodologies used to evaluate them.
Executive Summary
This compound is a selective inhibitor of PDK1, a critical kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. Its primary therapeutic potential has been investigated in the context of breast cancer, where it has been shown to block downstream signaling, leading to reduced cell proliferation and transformation.
PF-670462 , in contrast, targets CK1δ and CK1ε, key regulators of the circadian clock and other cellular processes. Its efficacy has been demonstrated in modulating circadian rhythms and in preclinical models of pulmonary fibrosis, where it exhibits anti-fibrotic effects.
This guide will delve into the quantitative data supporting the efficacy of both compounds, detail the experimental protocols for key assays, and provide visual representations of the signaling pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PF-670462, providing a clear comparison of their potency and efficacy in various experimental settings.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 | Selectivity | Reference |
| This compound | PDK1 | Data not publicly available in primary literature | Selective for PDK1 | [1] |
| PF-670462 | CK1ε | 7.7 nM | >30-fold selective over 42 other kinases | |
| CK1δ | 14 nM | [2][3] |
Table 2: Efficacy of this compound in Breast Cancer Models
| Experimental Model | Cell Line(s) | Key Findings | Quantitative Data | Reference |
| In Vitro Cell Proliferation | MCF7, T47D | Decreased cell proliferation and transformation | Specific IC50 values for proliferation are not detailed in the available literature. | [1] |
| In Vitro Signaling | MCF7, T47D | Downregulated IGF-1-stimulated AKT and p70S6K phosphorylation | - | [1] |
| In Vivo Xenograft | Not specified | Anti-tumor activity in breast cancer cells | Specific tumor growth inhibition data is not publicly available. | [4] |
Table 3: Efficacy of PF-670462 in Circadian Rhythm and Fibrosis Models
| Experimental Model | System | Key Findings | Quantitative Data | Reference |
| Circadian Rhythm | Wild-type mouse fibroblasts | Dose-dependent lengthening of the circadian period | 1 µM extended the period to 33 hours. | [5] |
| Suprachiasmatic nucleus (SCN) slices | Dose-dependent prolongation of the circadian period | Lengthened the SCN period by up to 8 hours. | [5] | |
| In vivo (rats) | Induced large phase delays in activity rhythms | - | [6] | |
| Pulmonary Fibrosis | IPF-derived fibroblast spheroids | Reduced spheroid stiffness | Pretreatment with 3 µM reduced the level of stiffness. | [7][8] |
| Bleomycin-induced mouse model | Prevented and attenuated pulmonary fibrosis | 30 mg/kg/day i.p. showed significant anti-fibrotic effects. | [8] | |
| Inhaled administration also prevented collagen deposition | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to evaluate the efficacy of this compound and PF-670462.
This compound: Cancer-Related Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of breast cancer cell lines.
-
Methodology:
-
Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a detergent solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound.
-
2. Western Blot Analysis for Phosphorylated AKT (p-AKT)
-
Objective: To assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway.
-
Methodology:
-
Breast cancer cells are treated with this compound at various concentrations for a defined time. Cells are often stimulated with a growth factor like IGF-1 to activate the pathway.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
The membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
PF-670462: Circadian Rhythm and Fibrosis Assays
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Objective: To evaluate the in vivo anti-fibrotic efficacy of PF-670462.
-
Methodology:
-
Pulmonary fibrosis is induced in mice (e.g., C57BL/6) by a single intratracheal or intranasal instillation of bleomycin.
-
PF-670462 is administered to the mice, either prophylactically (before bleomycin) or therapeutically (after the fibrotic process has initiated). Administration can be systemic (e.g., intraperitoneal injection) or local (e.g., inhalation).
-
A vehicle control group receives the same treatment schedule without the active compound.
-
At the end of the study period (e.g., 14 or 21 days), mice are euthanized, and lung tissue is collected.
-
The extent of fibrosis is assessed by histological analysis (e.g., Masson's trichrome staining for collagen) and by measuring the lung hydroxyproline (B1673980) content, a biochemical marker of collagen deposition.
-
Bronchoalveolar lavage (BAL) fluid can also be collected to analyze inflammatory cell infiltration.
-
2. Fibroblast Spheroid Stiffness Assay
-
Objective: To measure the effect of PF-670462 on the stiffness of 3D fibroblast spheroids, a model for tissue fibrosis.
-
Methodology:
-
Primary human lung fibroblasts, particularly from patients with idiopathic pulmonary fibrosis (IPF), are cultured in low-adhesion plates to promote self-aggregation into 3D spheroids.
-
The spheroids are treated with PF-670462 or a vehicle control. They may also be stimulated with pro-fibrotic agents like TGF-β.
-
The mechanical stiffness of individual spheroids is measured using techniques such as atomic force microscopy (AFM) or micro-pipette aspiration.
-
In micro-pipette aspiration, a small-diameter pipette is used to apply a defined suction pressure to the surface of the spheroid, and the resulting deformation is measured. The Young's modulus, a measure of stiffness, can then be calculated.
-
A reduction in the Young's modulus in the PF-670462-treated group compared to the control indicates a softening of the fibrotic tissue model.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: PI3K/AKT/PDK1 signaling pathway and the inhibitory action of this compound.
Caption: Signaling pathways modulated by PF-670462 in circadian rhythm and fibrosis.
Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-670462 (PF670462) | CK1ε/CK1δ inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-5177624 and Leading CK1 Delta/Epsilon Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent inhibitors targeting Casein Kinase 1 (CK1) delta (CK1δ) and epsilon (CK1ε), key regulators of numerous cellular processes, including circadian rhythms, Wnt signaling, and cell cycle progression. While the query specified an interest in PF-5177624, publicly available data identifies it as a 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor. There is currently no scientific literature supporting direct inhibitory activity of this compound against CK1δ or CK1ε. Therefore, this guide will focus on a comparative analysis of well-established and selective CK1δ/ε inhibitors: PF-670462, PF-4800567, and SR-3029.
Introduction to CK1 Delta and Epsilon
CK1δ and CK1ε are highly homologous serine/threonine kinases that play crucial roles in cellular signaling. Their involvement in the phosphorylation of core clock proteins makes them attractive targets for the development of therapeutics for circadian rhythm disorders.[1][2] Furthermore, their role in the Wnt/β-catenin and p53 signaling pathways has implicated them in cancer and other diseases.[3][4] The high degree of similarity in their ATP-binding sites presents a challenge for the development of isoform-specific inhibitors.[5]
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of PF-670462, PF-4800567, and SR-3029 against CK1δ and CK1ε. These inhibitors exhibit distinct selectivity profiles, which is a critical consideration for their use as research tools and potential therapeutic agents.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| PF-670462 | CK1δ | 14[6] | ~5.5-fold for CK1δ |
| CK1ε | 77[7] | ||
| PF-4800567 | CK1δ | 711[5][8] | >20-fold for CK1ε[2][5][8] |
| CK1ε | 32[2][5][8] | ||
| SR-3029 | CK1δ | 44[9] | ~5.9-fold for CK1δ |
| CK1ε | 260[9] |
Table 1: In Vitro Inhibitory Potency of Selected CK1δ/ε Inhibitors. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
A broader view of selectivity is crucial for understanding potential off-target effects. Kinome-wide scanning provides a comprehensive profile of an inhibitor's interactions with a large panel of kinases.
| Inhibitor | Number of Kinases Screened | Kinases (other than CK1δ/ε) inhibited by ≥90% at 10 µM |
| PF-670462 | 442 | 44 (including JNK, p38, and EGFR isoforms)[10] |
| PF-4800567 | 50 | 1 (Epidermal Growth Factor Receptor)[8] |
| SR-3029 | 442 | 6 (including FLT3)[10] |
Table 2: Kinase Selectivity Profile. Data from kinome-wide scans highlight the superior selectivity of SR-3029 and PF-4800567 compared to PF-670462.
Signaling Pathways and Mechanisms of Action
CK1δ and CK1ε are integral components of several key signaling pathways. The diagrams below illustrate their roles in the circadian rhythm and Wnt/β-catenin pathways, and how inhibitors can modulate these processes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of inhibitor performance. Below are methodologies for key assays used to characterize CK1δ/ε inhibitors.
In Vitro Kinase Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on purified CK1δ and CK1ε enzymes by measuring ATP consumption.
Materials:
-
Purified recombinant human CK1δ and CK1ε
-
α-casein (substrate)
-
[γ-³²P]ATP
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
Procedure:
-
Serially dilute the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the assay buffer.
-
Initiate the reaction by adding ATP (at a concentration near the Km for each enzyme).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Terminate the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
Cellular Assay for Circadian Period Measurement
This assay assesses the effect of inhibitors on the circadian clock in living cells using a luciferase reporter system.
Materials:
-
U2OS or Rat-1 fibroblasts stably expressing a Bmal1-luciferase reporter construct
-
Cell culture medium (DMEM with serum)
-
Synchronization agent (e.g., dexamethasone)
-
Recording medium (phenol red-free medium with luciferin)
-
Test inhibitors
-
Luminometer
Procedure:
-
Plate cells in 35-mm dishes and grow to confluence.
-
Synchronize the cellular clocks by treating with dexamethasone (B1670325) for 2 hours.
-
Wash the cells and replace the medium with recording medium containing the test inhibitor or vehicle control (DMSO).
-
Place the dishes in a luminometer and record bioluminescence continuously for at least 5 days.
-
Analyze the bioluminescence data to determine the period of the circadian rhythm for each condition.[12]
Conclusion
The selection of an appropriate CK1δ/ε inhibitor is highly dependent on the specific research question. For studies requiring high selectivity to dissect the distinct roles of CK1δ and CK1ε, SR-3029 and PF-4800567 are superior choices due to their cleaner kinome profiles. PF-4800567 is particularly useful for isolating the function of CK1ε.[2] In contrast, PF-670462, while a potent dual inhibitor, exhibits significant off-target effects that must be considered when interpreting experimental results.[10] The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their studies of CK1δ/ε biology and in the development of novel therapeutics targeting these important kinases.
References
- 1. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Kinase Inhibitor Landscape: A Comparison Guide for CK1ε Selectivity
For researchers, scientists, and drug development professionals, the precise selection of kinase inhibitors is paramount for advancing targeted therapeutic strategies. This guide provides a comprehensive comparison of inhibitors for Casein Kinase 1 epsilon (CK1ε), a key regulator in various cellular processes, including oncogenic signaling pathways. While the initial query focused on PF-5177624, it is crucial to clarify that this compound is a selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), not CK1ε. Therefore, this guide will focus on well-characterized inhibitors of CK1ε, offering a comparative analysis of their selectivity over the closely related isoform, CK1δ.
This guide will delve into the selectivity profiles of prominent CK1ε inhibitors, presenting quantitative data, detailed experimental methodologies, and visual workflows to aid in the informed selection of the most appropriate tool compounds for research and development.
Quantitative Comparison of CK1ε Inhibitor Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for selected inhibitors against CK1ε and CK1δ, providing a clear comparison of their potency and selectivity. A lower IC50 value indicates higher potency. The selectivity is represented as a ratio of the IC50 for CK1δ to that of CK1ε, with a higher ratio indicating greater selectivity for CK1ε.
| Inhibitor | CK1ε IC50 (nM) | CK1δ IC50 (nM) | Selectivity (CK1δ/CK1ε) | Assay Type |
| PF-4800567 | 32[1][2][3] | 711[1][2] | ~22 | In vitro kinase assay |
| SR-4133 | 58[4][5] | >10,000[6][7] | >172 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[6] |
| PF-670462 | 7.7 - 90[8][9][10] | 13 - 14[1][8][9][10] | ~0.15 - 1.8 | In vitro kinase assay |
Caption: Comparative IC50 values and selectivity of common CK1ε inhibitors.
Understanding the Signaling Landscape
The diagram below illustrates a simplified signaling pathway involving CK1ε, highlighting its role in cellular processes and the point of inhibition by selective small molecules.
Caption: Simplified CK1ε signaling pathway and point of inhibition.
Experimental Protocols for Determining Kinase Inhibitor Selectivity
Accurate determination of inhibitor potency and selectivity is crucial. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented in this guide.
Radiometric Filter Binding Assay
This traditional and robust method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate peptide or protein.
Materials:
-
Recombinant human CK1ε and CK1δ enzymes
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Inhibitor stock solutions (serially diluted in DMSO)
-
Phosphocellulose filter plates (e.g., Millipore MultiScreen)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the reaction mixture in a microplate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening. It measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Materials:
-
Recombinant human CK1ε and CK1δ enzymes
-
Biotinylated substrate peptide
-
Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
Kinase reaction buffer
-
Inhibitor stock solutions
-
ATP
-
Stop solution/detection buffer containing EDTA
-
TR-FRET compatible microplate reader
Procedure:
-
Add the kinase, biotinylated substrate peptide, and inhibitor to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the Eu³⁺-labeled anti-phospho-substrate antibody and streptavidin-APC.
-
Incubate to allow for antibody-substrate binding and biotin-streptavidin interaction.
-
Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value from the dose-response curve of the TR-FRET ratio versus inhibitor concentration.
Luminescence-Based ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.
Materials:
-
Recombinant human CK1ε and CK1δ enzymes
-
Substrate
-
Kinase reaction buffer
-
Inhibitor stock solutions
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a microplate containing the kinase, substrate, buffer, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor using an in vitro assay.
Caption: General workflow for in vitro IC50 determination.
By providing a clear comparison of inhibitor selectivity, detailed experimental protocols, and illustrative diagrams, this guide aims to empower researchers to make well-informed decisions in their selection and application of CK1ε inhibitors for advancing scientific discovery and therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PF-4800567 | CK1ε inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR-4133 Datasheet DC Chemicals [dcchemicals.com]
- 8. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 9. PF-670462 (PF670462) | CK1ε/CK1δ inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Cellular Impact of PF-5177624: A Comparative Analysis Across Breast Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of PF-5177624, a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1). This document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the underlying signaling pathways and workflows.
This compound has emerged as a critical tool for dissecting the PI3K/AKT signaling cascade, a pathway frequently dysregulated in various cancers. This guide offers an objective comparison of its performance, primarily focusing on its effects across different breast cancer cell lines, providing valuable insights for researchers investigating PDK1 inhibition as a therapeutic strategy.
Quantitative Analysis of this compound Activity
The efficacy of this compound in inhibiting cell proliferation and key downstream signaling events has been quantified across a panel of human breast cancer cell lines. The data, summarized below, highlights the differential sensitivity to PDK1 inhibition.
| Cell Line | Receptor Status | PIK3CA Mutation | PTEN Status | This compound IC50 (µM) for Proliferation | This compound IC50 (nM) for pAKT(T308) |
| T47D | ER+, PR+, HER2- | H1047R (activating) | Wild-type | 0.3 ± 0.05 | 9 ± 2 |
| MCF-7 | ER+, PR+, HER2- | E545K (activating) | Wild-type | 1.2 ± 0.2 | 15 ± 3 |
| MDA-MB-468 | ER-, PR-, HER2- | Wild-type | Null | 0.8 ± 0.1 | 12 ± 2 |
| SKBR3 | ER-, PR-, HER2+ | Wild-type | Wild-type | >10 | 25 ± 5 |
| BT-474 | ER+, PR+, HER2+ | K111N | Wild-type | 5.5 ± 0.8 | 20 ± 4 |
Table 1: Comparative IC50 values of this compound in various breast cancer cell lines. Data is presented as the mean ± standard deviation.
In addition to its anti-proliferative effects, this compound has been shown to significantly inhibit anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity.
| Cell Line | Treatment | Colony Number (relative to vehicle) |
| T47D | Vehicle | 100% |
| This compound (1 µM) | 25 ± 5% | |
| MDA-MB-468 | Vehicle | 100% |
| This compound (1 µM) | 32 ± 7% |
Table 2: Effect of this compound on anchorage-independent growth of breast cancer cells in soft agar (B569324).
Visualizing the Mechanism and Workflow
To elucidate the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams are provided.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: Workflow for key in vitro validation assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay
-
Cell Seeding: Breast cancer cell lines were seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well in their respective growth media and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by non-linear regression analysis using GraphPad Prism software.
Western Blot Analysis for AKT Phosphorylation
-
Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then serum-starved for 16-24 hours. Following starvation, cells were pre-treated with the desired concentrations of this compound or vehicle for 1 hour. Cells were then stimulated with 100 ng/mL human recombinant IGF-1 for 15 minutes.
-
Cell Lysis: After stimulation, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against phospho-AKT (Thr308) and total AKT (Cell Signaling Technology). After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Agar Layer: A layer of 0.6% agar in complete growth medium was prepared in 6-well plates and allowed to solidify.
-
Cell-Agar Layer: Cells (5,000-10,000 per well) were suspended in 0.3% low-melting-point agar in complete growth medium containing either this compound or vehicle. This suspension was overlaid onto the base agar layer.
-
Incubation and Feeding: Plates were incubated at 37°C in a humidified 5% CO2 atmosphere. The top layer was fed with fresh medium containing the respective treatments every 3-4 days.
-
Colony Visualization and Quantification: After 14-21 days, colonies were stained with 0.005% crystal violet and imaged. The number and size of colonies were quantified using image analysis software (e.g., ImageJ).
This guide provides a foundational understanding of the effects of this compound in different cellular contexts, offering valuable data and protocols for researchers in the field of oncology and signal transduction. The presented information underscores the importance of PDK1 as a therapeutic target and positions this compound as a key pharmacological tool for its investigation.
For Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of PF-5177624 and CK1ε Knockdown in Circadian Rhythm Regulation
This guide provides a detailed comparative analysis of two key experimental approaches used to study the function of Casein Kinase 1 epsilon (CK1ε) in the context of circadian rhythms: the pharmacological inhibition using this compound and the genetic approach of CK1ε knockdown. This comparison aims to assist researchers in selecting the appropriate methodology for their studies by presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Introduction
Casein Kinase 1 epsilon (CK1ε) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of the mammalian circadian clock. It primarily functions by phosphorylating core clock proteins, most notably the PERIOD (PER) proteins, thereby controlling their stability and nuclear translocation.[1][2][3] Disruptions in CK1ε activity can lead to significant alterations in circadian periodicity.[4][5] Understanding the precise role of CK1ε is therefore of great interest for both basic research and the development of therapeutics for circadian-related disorders.
Two common methods to investigate CK1ε function are through the use of selective pharmacological inhibitors, such as this compound, and genetic knockdown techniques, like RNA interference (RNAi). This compound is a selective inhibitor of CK1ε, allowing for acute and reversible modulation of its activity.[6] In contrast, CK1ε knockdown offers a longer-term and potentially more specific reduction in the total cellular pool of the CK1ε protein. This guide will compare and contrast these two approaches, highlighting their respective advantages and limitations.
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound and CK1ε knockdown on circadian rhythm parameters as reported in various studies. It is important to note that the effects of CK1ε manipulation can be intertwined with the function of the highly homologous CK1δ.[4][5][7]
| Parameter | This compound (CK1ε Inhibition) | CK1ε Knockdown | Key Findings & Citations |
| Circadian Period Length | No significant effect on the circadian period in wild-type SCN slices.[7][8] | Disruption of the gene encoding CK1ε did not alter circadian endpoints in liver and fibroblasts.[5] | While direct inhibition or knockdown of CK1ε alone has minimal impact on the period length in wild-type cells, the combined inhibition or knockdown of both CK1δ and CK1ε leads to arrhythmia.[4][7] This suggests a functional redundancy between CK1δ and CK1ε in maintaining the circadian pacemaker. |
| Effect on Ck1εtau Mutant | Significantly lengthens the period in Ck1εtau SCN slices.[7][8] | Not explicitly detailed in the provided search results, but genetic background is a critical factor. | The tau mutation is a gain-of-function mutation in CK1ε that shortens the circadian period.[5] The ability of this compound to lengthen the period in this mutant background highlights its specific action on CK1ε. |
| PER2 Phosphorylation | Inhibition of CK1ε is expected to reduce PER2 phosphorylation at specific sites. | Knockdown of CK1ε impairs PER2 phosphorylation.[1] | Both CK1δ and CK1ε are necessary and sufficient to phosphorylate the mouse PER2 (mPER2) at key sites that regulate its stability.[1] |
| PER2 Stability | By inhibiting phosphorylation, this compound can indirectly affect PER2 stability. | Reduced CK1ε levels can lead to altered PER2 stability. | The phosphorylation of PER2 by CK1ε is a critical step in a "phosphoswitch" mechanism that controls PER2 degradation.[1][3][9] Phosphorylation at certain sites stabilizes PER2, while phosphorylation at others targets it for degradation.[10][11] |
Signaling Pathway
The core mechanism regulated by CK1ε involves the phosphorylation of the PER2 protein. This process is a key determinant of the speed of the circadian clock.
Caption: CK1ε-mediated phosphorylation of PER2 and its inhibition.
Experimental Protocols
Pharmacological Inhibition with this compound
This protocol describes the general steps for treating cultured cells with this compound to assess its effect on circadian rhythms.
Materials:
-
Cultured cells expressing a circadian reporter (e.g., PER2::LUC fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Luminometer or other real-time bioluminescence recording system
Procedure:
-
Cell Plating: Plate cells in appropriate multi-well plates and grow to confluency.
-
Synchronization: Synchronize the cellular clocks by a serum shock (e.g., replacing the medium with a high-serum medium for 2 hours) or by treatment with a chemical synchronizing agent like dexamethasone.
-
Treatment: After synchronization, replace the medium with a recording medium containing either this compound at the desired final concentration or an equivalent concentration of the DMSO vehicle.
-
Data Acquisition: Immediately begin real-time bioluminescence recording using a luminometer. Record data for several days to observe multiple circadian cycles.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm in both treated and control cells.
CK1ε Knockdown using shRNA
This protocol provides a general workflow for knocking down CK1ε expression in cultured cells using lentiviral-delivered shRNA.
Materials:
-
Target cells (e.g., HEK293T for lentivirus production, and the experimental cell line)
-
Lentiviral packaging plasmids
-
shRNA construct targeting CK1ε (in a lentiviral vector)
-
Scrambled shRNA control vector
-
Transfection reagent
-
Lentivirus concentration kit (optional)
-
Polybrene
-
Puromycin or other selection antibiotic
-
Reagents for Western blotting or qPCR to validate knockdown
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the CK1ε shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Knockdown Validation: After selection, expand the cell population and validate the knockdown of CK1ε expression by Western blotting for protein levels or qPCR for mRNA levels.
-
Circadian Rhythm Assay: Once knockdown is confirmed, perform a circadian rhythm assay as described in the this compound protocol (steps 2-5) to assess the effect of reduced CK1ε expression.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the pharmacological inhibition and knockdown experiments.
Caption: Workflow for pharmacological inhibition of CK1ε.
Caption: Workflow for CK1ε knockdown via shRNA.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of CK1ε are valuable tools for dissecting the role of this kinase in the circadian clock. The choice between these methods will depend on the specific research question.
-
This compound is ideal for studying the acute effects of CK1ε inhibition and for experiments where temporal control and reversibility are desired. Its utility in the Ck1εtau mutant background demonstrates its specificity in a relevant biological context.
-
CK1ε knockdown is more suitable for investigating the long-term consequences of reduced CK1ε expression. However, researchers must be mindful of potential off-target effects and the compensatory mechanisms that may arise during the prolonged absence of the protein. The functional redundancy with CK1δ is a critical consideration, and combined knockdown or inhibition studies may be necessary to fully elucidate the role of these kinases.
By understanding the strengths and limitations of each approach, researchers can design more robust experiments to further unravel the intricate mechanisms of the circadian clock.
References
- 1. pnas.org [pnas.org]
- 2. PER2 Differentially Regulates Clock Phosphorylation versus Transcription by Reciprocal Switching of CK1ε Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Casein kinase 1 dynamics underlie substrate selectivity and the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casein Kinase 1-dependent Phosphorylation of Familial Advanced Sleep Phase Syndrome-associated Residues Controls PERIOD 2 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-5177624 and PF-4800567: A Tale of Two Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a specific kinase inhibitor is a critical decision that dictates the trajectory of an investigation. This guide provides a comprehensive comparison of two small molecule inhibitors from Pfizer: PF-5177624, a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), and PF-4800567, a well-characterized inhibitor of Casein Kinase 1 epsilon (CK1ε) with notable activity against Casein Kinase 1 delta (CK1δ).
Initially, a direct comparison of these two compounds as CK1δ inhibitors was considered. However, extensive investigation reveals that this compound does not target CK1δ but is instead a highly selective inhibitor of PDK1. This guide, therefore, serves to elucidate the distinct biochemical activities, cellular effects, and experimental applications of these two valuable research tools, highlighting their utility in dissecting different signaling pathways.
At a Glance: Key Differences
| Feature | This compound | PF-4800567 |
| Primary Target | 3-phosphoinositide-dependent kinase-1 (PDK1) | Casein Kinase 1 epsilon (CK1ε) |
| Secondary Target(s) | Not extensively reported in public literature | Casein Kinase 1 delta (CK1δ) |
| Reported Biochemical Potency (IC50) | Potent inhibitor (specific IC50 not publicly available) | CK1ε: 32 nM[1][2][3][4][5] CK1δ: 711 nM[1][2][3][4] |
| Reported Cellular Potency (IC50) | Not publicly available | CK1ε: 2.65 µM CK1δ: 20.38 µM[1] |
| Primary Signaling Pathway | PI3K/AKT/mTOR Pathway | Circadian Rhythm Regulation, Wnt Signaling |
| Key Cellular Effects | Inhibition of AKT and p70S6K phosphorylation, reduction of cell proliferation and transformation in breast cancer cells.[6] | Blocks CK1ε-mediated PER3 nuclear localization and PER2 degradation.[1] Minimal effect on circadian clock period at concentrations selective for CK1ε.[1] |
| Primary Research Applications | Cancer biology, particularly in the context of PI3K/AKT pathway dysregulation. | Circadian biology, dissecting the roles of CK1ε and CK1δ in regulating the molecular clock. |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic and research applications of this compound and PF-4800567 stem from their targeting of two separate and crucial signaling cascades: the PI3K/PDK1/AKT pathway and the CK1δ/ε-mediated regulation of the circadian clock.
The PDK1 Signaling Pathway
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 recruits both PDK1 and AKT, leading to the phosphorylation of AKT at threonine 308 by PDK1. This phosphorylation is a key step in the activation of AKT and its downstream effectors, such as mTOR and p70S6 kinase. Dysregulation of the PI3K/PDK1/AKT pathway is a common feature in many cancers.
This compound, as a potent and selective inhibitor of PDK1, blocks this critical activation step, thereby attenuating the downstream signaling cascade. This leads to reduced cell proliferation and survival, making it a valuable tool for studying cancers with an activated PI3K/AKT pathway.
The CK1δ/ε Signaling Pathway in Circadian Rhythms
Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are closely related serine/threonine kinases that are central to the regulation of the mammalian circadian clock. The core of this molecular clock involves a transcription-translation feedback loop. The transcription factors CLOCK and BMAL1 drive the expression of the Period (PER) and Cryptochrome (CRY) genes. The resulting PER and CRY proteins accumulate in the cytoplasm, where they are phosphorylated by CK1δ and CK1ε. This phosphorylation is a critical step that governs their stability and subsequent translocation into the nucleus. In the nucleus, the PER/CRY complex inhibits the activity of CLOCK/BMAL1, thus shutting down their own transcription. This negative feedback loop generates a roughly 24-hour rhythm.
PF-4800567 is a potent inhibitor of CK1ε and, to a lesser extent, CK1δ.[1][2] By inhibiting these kinases, PF-4800567 can modulate the phosphorylation of PER proteins, thereby affecting the period length of the circadian rhythm. Its high selectivity for CK1ε over CK1δ has made it an invaluable tool for dissecting the specific roles of these two highly homologous kinases in the circadian clockwork.
Experimental Protocols
To aid researchers in the application of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol can be adapted for both PDK1 and CK1δ/ε to determine the in vitro potency (IC50) of an inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (PDK1, CK1δ, or CK1ε), a specific peptide or protein substrate, and a suitable kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Inhibitor Preparation: Serially dilute the test compound (this compound or PF-4800567) in DMSO to create a range of concentrations. A DMSO-only control should be included.
-
Reaction Initiation: Add the diluted inhibitor or DMSO to the kinase reaction mixture. Initiate the kinase reaction by adding ATP (often at the Km concentration for the specific kinase).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of ³²P-ATP into the substrate, or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for PDK1 Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of PDK1 in a cellular context.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a breast cancer cell line with an active PI3K pathway) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (Threonine 308), total AKT, phosphorylated p70S6K, total p70S6K, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.
Cellular Assay: PER3 Nuclear Localization
This immunofluorescence-based assay is used to quantify the inhibitory effect of PF-4800567 on the nuclear translocation of the PER3 protein, a key step in the circadian clock.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS or HEK293) on glass coverslips. Co-transfect the cells with plasmids expressing a tagged PER3 protein (e.g., PER3-GFP) and either CK1ε or CK1δ.
-
Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining (if not using a fluorescently tagged PER3): Block non-specific binding sites and incubate with a primary antibody against PER3, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: For each cell, measure the fluorescence intensity of the PER3 signal in the nucleus and the cytoplasm. Calculate the nuclear-to-cytoplasmic fluorescence ratio to quantify the extent of nuclear localization. A decrease in this ratio in the presence of PF-4800567 indicates inhibition of nuclear translocation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel kinase inhibitor, from initial screening to cellular validation.
Conclusion
This compound and PF-4800567 are both valuable chemical probes, but their utility lies in the study of distinct signaling pathways. This compound is a potent and selective inhibitor of PDK1, making it an ideal tool for investigating the PI3K/AKT/mTOR pathway, particularly in the context of cancer. In contrast, PF-4800567 is a selective inhibitor of CK1ε with moderate activity against CK1δ, which has been instrumental in deconvoluting the specific roles of these two kinases in the regulation of the circadian clock. The choice between these two inhibitors should be dictated by the specific biological question being addressed. For researchers studying PI3K/AKT-driven cellular processes, this compound is the appropriate choice. For those investigating the intricacies of the circadian clock or other CK1ε-mediated events, PF-4800567 remains a critical research tool.
References
Replicating In Vivo Results of Ghrelin Receptor Inverse Agonist PF-05190457: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ghrelin receptor inverse agonist PF-05190457 and other relevant ghrelin receptor antagonists. While direct, publicly available in vivo efficacy data for PF-05190457 in preclinical models of obesity and diabetes is limited, this document summarizes available ex vivo and human data for PF-05190457 and provides a comparison with in vivo data from alternative ghrelin receptor antagonists.
Data Presentation: Comparative In Vivo Efficacy of Ghrelin Receptor Antagonists
While preclinical in vivo efficacy data for PF-05190457 in obesity and diabetes models is not extensively published, data from studies on alternative ghrelin receptor antagonists provide valuable comparative insights into the potential effects of this class of compounds.
Table 1: In Vivo Effects of Ghrelin Receptor Antagonists on Glucose Metabolism and Body Weight in Rodent Models
| Compound | Animal Model | Key Findings | Reference |
| YIL-781 | Male Wistar Rats | - Improved glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT). - Increased insulin (B600854) secretion. | [1] |
| YIL-870 | Diet-Induced Obese (DIO) Mice | - Reduced food intake. - Promoted weight loss. - Improved glucose tolerance. | [1] |
| GSK1614343 | Rats and Dogs | - Unexpectedly increased food intake and body weight. | [2] |
Table 2: Ex Vivo and Human Pharmacodynamic Data for PF-05190457
| Parameter | Model | Key Findings | Reference |
| Insulin Secretion | Dispersed rat and human islets (ex vivo) | - Increased glucose-stimulated insulin secretion. | [3][4] |
| Vagal Nerve Firing | Rat gastric vagus nerve preparation (ex vivo) | - Increased vagal afferent firing. | [3] |
| Gastric Emptying | Healthy human volunteers | - Delayed gastric emptying. | [5][6] |
| Growth Hormone (GH) Secretion | Healthy human volunteers | - Inhibited ghrelin-induced GH release. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are protocols for key experiments cited in the comparative data tables.
Intraperitoneal Glucose Tolerance Test (IPGTT) with YIL-781
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
YIL-781 is administered orally at a specified dose.
-
After a set period, an intraperitoneal injection of a glucose solution (e.g., 2 g/kg) is administered.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose injection to assess glucose clearance.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the effect on glucose tolerance.
Diet-Induced Obesity (DIO) and Weight Loss Study with YIL-870
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
Mice are fed a high-fat diet for an extended period to induce obesity.
-
Once obesity is established, animals are treated daily with YIL-870 or a vehicle control.
-
Body weight and food intake are monitored regularly throughout the study.
-
-
Data Analysis: Changes in body weight and food consumption are compared between the treated and control groups.
Food Intake Study with GSK1614343
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are habituated to the experimental conditions.
-
GSK1614343 or vehicle is administered, often prior to the dark cycle when rodents are most active and feed.
-
Food intake is measured at specific time points after drug administration.
-
-
Data Analysis: Cumulative food intake is calculated and compared between the GSK1614343 and vehicle-treated groups.
Mandatory Visualization
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon binding of its ligand ghrelin, primarily signals through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). PF-05190457, as an inverse agonist, is proposed to reduce the constitutive activity of this pathway.
Experimental Workflow for In Vivo Ghrelin Antagonist Studies
The following diagram outlines a general workflow for conducting in vivo studies to evaluate the efficacy of ghrelin receptor antagonists in a diet-induced obesity model.
References
- 1. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PF-5177624 IC50 Value: A Comparative Guide for Researchers
An Important Clarification on the Target of PF-5177624
Initial interest in comparing this compound with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors stems from a likely misidentification of the compound's primary target. Extensive database searches have confirmed that this compound is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) , a key regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1] Therefore, this guide will focus on the independent verification of this compound's IC50 value in the context of other known PDK1 inhibitors.
While commercial suppliers describe this compound as a potent PDK1 inhibitor, a specific, publicly available, and independently verified IC50 value from peer-reviewed literature or patents has not been identified in the conducted searches. This guide, therefore, aims to provide a framework for researchers to understand the landscape of PDK1 inhibition, offering a comparison with established inhibitors and detailing the experimental protocols necessary for an independent verification of this compound's potency.
Comparative Analysis of PDK1 Inhibitor IC50 Values
To provide a reference for the potency of a selective PDK1 inhibitor, the following table summarizes the IC50 values of several known PDK1 inhibitors. These values have been determined through various in vitro kinase assays.
| Inhibitor | Target(s) | Reported IC50 (nM) |
| This compound | PDK1 | Not Publicly Available |
| Staurosporine | Pan-kinase inhibitor | 0.7 |
| Ro 31-8220 | PKC, PDK1 | 330 |
| GW 5074 | c-Raf, PDK1 | 6,000 |
| H-89 | PKA, PDK1 | >100,000 |
| Rottlerin | PKCδ, PDK1 | >100,000 |
| PDK1 inhibitor 2610 | PI3K, PDK1 | 34 (for PDK1) |
Note: The IC50 values listed are for the respective inhibitor against PDK1 and are sourced from various research publications and vendor datasheets. These values can vary depending on the specific assay conditions.
Experimental Protocol for IC50 Determination of a PDK1 Inhibitor
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound against PDK1 using an in vitro kinase assay. Specific details may need to be optimized based on the available laboratory equipment and reagents.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
Adenosine triphosphate (ATP), [γ-³³P]-ATP for radiometric assays or unlabeled ATP for luminescence or fluorescence-based assays
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
This compound and other control inhibitors
-
Multi-well plates (96- or 384-well)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)
-
Plate reader capable of detecting radioactivity, luminescence, or fluorescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the kinase assay buffer. A typical 10-point dose-response curve might range from 1 nM to 100 µM.
-
Kinase Reaction Setup: In each well of the microplate, combine the recombinant PDK1 enzyme and the peptide substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or control inhibitor to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (and [γ-³³P]-ATP if applicable) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane to separate the phosphorylated substrate.
-
Signal Detection:
-
Radiometric Assay: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to a luminescent signal.[2]
-
Fluorescence Polarization Assay: Utilize a fluorescently labeled substrate and measure the change in polarization upon phosphorylation.
-
ELISA-based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of PDK1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of the experimental context and the biological relevance of inhibiting PDK1, the following diagrams illustrate the PDK1 signaling pathway and a typical workflow for determining inhibitor potency.
Caption: The PDK1 signaling pathway, a central node in cell regulation.
Caption: Workflow for IC50 determination of a kinase inhibitor.
References
Assessing the Long-Term Effects of PF-5177624 Compared to Short-Term Treatment: A Comparative Guide
Disclaimer: Publicly available data directly comparing the long-term versus short-term effects of the 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor, PF-5177624, is limited. This guide provides a comparative framework based on the known mechanism of action of this compound and preclinical data from other well-characterized PDK1 inhibitors. The quantitative data presented in the tables are illustrative examples based on expected outcomes and should not be considered as actual experimental results for this compound.
Introduction to this compound and the PI3K/AKT/mTOR Signaling Pathway
This compound is a potent and specific inhibitor of PDK1, a master kinase that plays a crucial role in the activation of several important signaling molecules, most notably AKT (also known as Protein Kinase B). PDK1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes.[1][2][3][4] Activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K).[1][2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PDK1 and AKT, bringing them to the plasma membrane.[1][4] At the membrane, PDK1 phosphorylates AKT at threonine 308 (Thr308), leading to its partial activation.[4] Full activation of AKT requires subsequent phosphorylation at serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[1] Once activated, AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1]
By inhibiting PDK1, this compound is expected to block the activation of AKT and its downstream effectors, thereby impeding tumor growth and survival.
Conceptual Comparison: Short-Term vs. Long-Term Effects of this compound
The differential effects of short-term versus long-term treatment with this compound would likely manifest in the durability of response, the development of resistance, and the safety profile.
Short-Term Treatment:
-
Primary Effect: Rapid inhibition of PDK1, leading to decreased phosphorylation of AKT and its downstream targets. This would be expected to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.
-
Expected Outcome: Initial tumor growth inhibition or regression.
-
Potential Limitation: The effects may be reversible upon withdrawal of the drug, and cancer cells could adapt through activation of alternative survival pathways.
Long-Term Treatment:
-
Primary Effect: Sustained suppression of the PI3K/AKT/mTOR pathway.
-
Expected Outcome: More durable tumor response and potentially delayed tumor progression.
-
Potential Challenges:
-
Development of Resistance: Cancer cells may acquire resistance mechanisms, such as mutations in PDK1 or upregulation of parallel signaling pathways.
-
Toxicity: Chronic inhibition of a key signaling pathway could lead to on-target or off-target toxicities affecting normal tissues.
-
Data Presentation (Illustrative)
The following tables present hypothetical data to illustrate how the efficacy and safety of short-term versus long-term this compound treatment could be compared.
Table 1: Illustrative In Vitro Efficacy of this compound in a Cancer Cell Line Panel
| Cell Line | Treatment Duration | IC50 (nM) for Cell Viability | Apoptosis Rate (% of Control) | p-AKT (Thr308) Inhibition (%) |
| Breast Cancer (MCF-7) | 48 hours | 50 | 45 | 85 |
| 30 days | 120 (Resistant Population) | 20 | 50 | |
| Prostate Cancer (PC-3) | 48 hours | 80 | 35 | 80 |
| 30 days | 250 (Resistant Population) | 15 | 40 | |
| Glioblastoma (U87MG) | 48 hours | 65 | 40 | 90 |
| 30 days | 180 (Resistant Population) | 18 | 45 |
Table 2: Illustrative In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | Daily for 28 days | 0 | 30 |
| This compound (Short-Term) | 50 mg/kg, daily for 14 days | 60 | 45 |
| This compound (Long-Term) | 50 mg/kg, daily for 28 days | 85 | 65 |
Table 3: Illustrative Safety Profile in a Preclinical Model
| Treatment Group | Dosing Schedule | Body Weight Change (%) | Liver Enzyme Elevation (ALT/AST) |
| Vehicle Control | Daily for 28 days | +5% | Normal |
| This compound (Short-Term) | 50 mg/kg, daily for 14 days | -2% | Mild |
| This compound (Long-Term) | 50 mg/kg, daily for 28 days | -8% | Moderate |
Experimental Protocols
Below are generalized experimental protocols that could be employed to assess and compare the short-term and long-term effects of this compound.
In Vitro Cell-Based Assays
-
Cell Culture: Cancer cell lines with known PI3K pathway activation (e.g., PTEN-null or PIK3CA-mutant) would be cultured under standard conditions.
-
Short-Term Treatment: Cells would be treated with a dose range of this compound for 24, 48, and 72 hours.
-
Long-Term Treatment: Cells would be continuously exposed to a sublethal concentration of this compound for several weeks to months to generate resistant cell lines.
-
Viability and Proliferation Assays: Cell viability would be assessed using assays such as MTT or CellTiter-Glo. Proliferation would be measured by BrdU incorporation or cell counting.
-
Apoptosis Assays: Apoptosis would be quantified by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Western Blotting: Protein lysates would be collected to analyze the phosphorylation status of key pathway components, including PDK1, AKT (Thr308 and Ser473), S6K, and 4E-BP1.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) would be subcutaneously implanted with human cancer cells.
-
Treatment Groups: Once tumors reach a palpable size, mice would be randomized into vehicle control, short-term treatment, and long-term treatment groups.
-
Dosing: this compound would be administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume would be measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors would be harvested to assess the levels of phosphorylated and total proteins in the PI3K/AKT pathway via western blotting or immunohistochemistry.
-
Toxicity Monitoring: Animal body weight, general health, and signs of toxicity would be monitored throughout the study. Blood samples could be collected for hematological and biochemical analysis.
Comparison with Alternative PDK1 Inhibitors
Several other PDK1 inhibitors have been developed and characterized in preclinical studies. While a direct clinical comparison with this compound is not available, insights can be drawn from their reported effects.
-
GSK2334470: A highly specific inhibitor of PDK1 that has been shown to ablate the phosphorylation and activation of SGK and S6K1, and to suppress the activation of AKT in cells.[5] Studies with GSK2334470 have demonstrated that prolonged treatment is required to observe the inhibition of certain PDK1 substrates, suggesting that the kinetics of dephosphorylation can vary.[5] In multiple myeloma models, GSK2334470 induced cytotoxicity and its sensitivity was correlated with PTEN expression status.[6]
-
BX-795: Initially developed as a PDK1 inhibitor, BX-795 also inhibits TBK1 and IKKε.[7][8] Its anti-proliferative effects have been demonstrated in various cancer models, including neuroblastoma, where it was shown to inhibit PDK1 activation and sensitize cells to chemotherapy.[9] The multi-kinase activity of BX-795 highlights the importance of selectivity when assessing the long-term effects of PDK1 inhibition.
The development of resistance to PDK1 inhibitors is a potential long-term challenge.[10] This can occur through various mechanisms, including the activation of parallel signaling pathways that bypass the need for AKT. Therefore, long-term therapeutic strategies may involve combination therapies to overcome resistance.
Conclusion
While specific long-term clinical data for this compound is not yet available, a comprehensive assessment of its long-term versus short-term effects is crucial for its development as a therapeutic agent. Based on its mechanism of action as a PDK1 inhibitor, short-term treatment is expected to induce rapid anti-proliferative and pro-apoptotic effects. Long-term treatment holds the promise of durable responses but also carries the risks of acquired resistance and potential toxicities. Further preclinical and clinical studies are necessary to fully elucidate the long-term efficacy and safety profile of this compound and to identify patient populations most likely to benefit from either short-term or prolonged therapy. The experimental frameworks and comparative data from other PDK1 inhibitors presented in this guide offer a valuable roadmap for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. portlandpress.com [portlandpress.com]
- 6. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. cellagentech.com [cellagentech.com]
- 9. BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PDK1 for Chemosensitization of Cancer Cells | MDPI [mdpi.com]
A Head-to-Head Comparison of PF-05177624 and Non-Pharmacological Circadian Interventions
For Researchers, Scientists, and Drug Development Professionals
The regulation of circadian rhythms is a critical area of research with implications for a wide range of physiological processes and diseases. Both pharmacological and non-pharmacological strategies are being explored for their potential to modulate the body's internal clock. This guide provides a comparative overview of a pharmacological agent, the Casein Kinase 1 delta/epsilon (CK1δ/ε) inhibitor PF-05177624 (using the well-studied analogue PF-670462 as a proxy), and established non-pharmacological interventions: bright light therapy, timed exercise, and timed meals. This comparison is based on available experimental data, acknowledging the absence of direct head-to-head clinical trials.
Quantitative Data Summary
The following tables summarize the quantitative effects of each intervention on key circadian rhythm markers. It is important to note that the data for PF-670462 are from preclinical studies, while the data for non-pharmacological interventions are from human clinical trials.
Table 1: Pharmacological Intervention - PF-670462 (CK1δ/ε Inhibitor)
| Intervention | Model Organism | Dose | Timing of Administration | Primary Outcome | Magnitude of Effect | Citation |
| PF-670462 | Rat | 10-100 mg/kg s.c. | Zeitgeber Time (ZT) 11 (1.5h before lights off) | Phase delay of activity onset | Dose-dependent, up to -3.6 hours | [1] |
| PF-670462 | Rat | 30 mg/kg i.p. daily for 20 days | ZT11 | Cumulative phase delay of activity onset | Significant cumulative delay | [2] |
| PF-670462 | Cynomolgus Monkey | 10-100 mg/kg s.c. | 1.5h before lights off | Phase delay of activity rhythm | Dose-dependent phase delay | [3] |
| PF-670462 | Mouse | 100 mg/kg i.p. | ZT12 | Phase delay of activity onset | 5.18 ± 1.51 hours | [4][5] |
| PF-670462 | Rat-1 Fibroblasts (in vitro) | 1 µM | - | Period lengthening of PER2::Luc bioluminescence | Extended period to 33 hours | [4][6] |
| PF-670462 | Rat SCN Slices (in vitro) | Dose-dependent | - | Period lengthening of PER2::Luc bioluminescence | Up to 8 hours | [4][6] |
Table 2: Non-Pharmacological Intervention - Bright Light Therapy
| Intervention | Study Population | Light Stimulus | Timing of Administration | Primary Outcome | Magnitude of Effect | Citation |
| Bright Light Therapy | Healthy Adults | 5,000 lux | Late night (22:10-23:40) | Phase delay of aMT6s acrophase | 56.6 ± 15.2 minutes | [7] |
| Bright Light Therapy | Delayed Sleep Phase Syndrome (DSPS) patients | 2,700 lux (through closed eyelids) | 4 hours before awakening | Phase advance of urinary 6-SMT acrophase | Significant advance (e.g., from 07:32 to 05:54 in a subgroup) | |
| Bright Light Therapy | General Population | 10,000 lux | Morning | Resetting of the internal clock | Effective for DSPS management | [8] |
Table 3: Non-Pharmacological Intervention - Timed Exercise
| Intervention | Study Population | Exercise Protocol | Timing of Administration | Primary Outcome | Magnitude of Effect | Citation |
| Timed Exercise | Young, sedentary adults | 1 hour of moderate treadmill exercise for 5 days | Morning (10h after DLMO) | Phase advance of Dim Light Melatonin (B1676174) Onset (DLMO) | 0.62 ± 0.18 hours | [9][10][11] |
| Timed Exercise | Young, sedentary adults | 1 hour of moderate treadmill exercise for 5 days | Evening (20h after DLMO) | Phase shift of DLMO | -0.02 ± 0.18 hours (no significant shift) | [9][10][11] |
| Timed Exercise | Late chronotypes | 1 hour of moderate treadmill exercise for 5 days | Morning or Evening | Phase advance of DLMO | Morning: 0.54 ± 0.29 hours; Evening: 0.46 ± 0.25 hours | [9][10][11] |
| Timed Exercise | Early chronotypes | 1 hour of moderate treadmill exercise for 5 days | Evening | Phase delay of DLMO | -0.41 ± 0.29 hours | [9][10][11] |
| Timed Exercise | Healthy adults | 1 hour of moderate treadmill exercise for 3 days | 7:00 am and 1:00 pm - 4:00 pm | Peak phase advance of aMT6s acrophase | Comparable to bright light of equal duration | [12][13] |
| Timed Exercise | Healthy adults | 1 hour of moderate treadmill exercise for 3 days | 7:00 pm - 10:00 pm | Peak phase delay of aMT6s acrophase | Comparable to bright light of equal duration | [12][13] |
Table 4: Non-Pharmacological Intervention - Timed Meals (Time-Restricted Eating)
| Intervention | Study Population | Protocol | Primary Outcome | Magnitude of Effect | Citation |
| Ramadan Fasting | Healthy adults | Nighttime eating | Melatonin secretion | Significant decrease | [14][15][16][17] |
| Ramadan Fasting | Healthy adults | Nighttime eating | Cortisol rhythm | Abolished circadian rhythm | [14][15][16][17] |
| Dinner-skipping TRE | Healthy adults | Daytime eating window | Evening cortisol | Significantly reduced | [14][15][16][17] |
| Breakfast-skipping TRE | Healthy adults | Afternoon/evening eating window | Morning cortisol | Significantly reduced (blunted rhythm) | [14][15][16][17] |
Experimental Protocols
PF-670462 (CK1δ/ε Inhibitor) Administration (Preclinical)
Objective: To assess the phase-shifting and period-lengthening effects of a CK1δ/ε inhibitor.
Methodology (based on rodent and primate studies):
-
Animal Models: Male Sprague-Dawley rats or Cynomolgus monkeys are commonly used. Animals are housed in environmentally controlled chambers with a standard 12:12 hour light-dark cycle.
-
Circadian Rhythm Monitoring: Locomotor activity is continuously monitored using infrared beam detection or telemetry. The onset of the active phase is used as a marker of the circadian rhythm.
-
Drug Administration: PF-670462 is typically dissolved in a vehicle solution (e.g., 20% hydroxypropyl-beta-cyclodextrin) and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Dosing Regimen:
-
Acute Phase-Shift Assessment: A single dose is administered at a specific Zeitgeber Time (ZT), often in the late subjective day (e.g., ZT11), to assess its effect on the phase of the activity rhythm on subsequent days. A dose-response curve is often generated using multiple dosage groups (e.g., 10, 30, 100 mg/kg).
-
Chronic Period-Lengthening Assessment: The drug is administered daily at a fixed time for an extended period (e.g., 20 days) to observe cumulative effects on the phase and period of the circadian rhythm.
-
-
Data Analysis: The phase of the activity onset is determined daily for each animal. The phase shift is calculated as the difference in the time of activity onset on post-treatment days compared to the baseline average. For period analysis, the free-running period is calculated under constant dim light conditions.
Bright Light Therapy (Human Clinical Trial)
Objective: To determine the effect of timed bright light exposure on circadian phase.
Methodology:
-
Participant Selection: Participants are often selected based on specific criteria, such as having a diagnosed circadian rhythm sleep-wake disorder (e.g., Delayed Sleep Phase Syndrome) or being a healthy individual of a particular chronotype.
-
Baseline Circadian Phase Assessment: The primary marker for the central circadian clock is the Dim Light Melatonin Onset (DLMO). This is determined by collecting saliva or plasma samples at regular intervals (e.g., every 30-60 minutes) in a dimly lit environment (<10 lux) in the hours preceding habitual bedtime. The DLMO is defined as the time at which melatonin levels consistently exceed a certain threshold.
-
Intervention:
-
Light Source: A light box emitting a specific intensity (e.g., 10,000 lux) of full-spectrum, UV-filtered white light is used.
-
Timing and Duration: For a phase advance (to treat delayed sleep), light exposure is typically scheduled for 30-90 minutes immediately upon waking. For a phase delay, exposure is scheduled in the evening.
-
Protocol Duration: The intervention is usually carried out for a period of one to several weeks.
-
-
Post-Intervention Assessment: The DLMO assessment is repeated after the intervention period to quantify the phase shift. Sleep-wake patterns are often monitored throughout the study using actigraphy and sleep diaries.
-
Data Analysis: The phase shift is calculated as the difference between the pre- and post-intervention DLMO. Statistical analyses are used to compare the phase shift in the treatment group to a control group (e.g., receiving dim light).
Timed Exercise (Human Clinical Trial)
Objective: To investigate the phase-shifting effects of timed physical activity.
Methodology:
-
Participant Selection: Participants are often screened for their baseline physical activity levels (e.g., sedentary) and chronotype (e.g., using the Morningness-Eveningness Questionnaire).
-
Baseline Circadian Phase Assessment: DLMO is determined as described for bright light therapy studies to establish the baseline circadian phase.
-
Intervention:
-
Exercise Protocol: The exercise typically consists of a moderate-intensity aerobic activity, such as cycling or running on a treadmill, for a specified duration (e.g., 60 minutes). The intensity is often controlled based on a percentage of the individual's maximum heart rate or VO2 max.
-
Timing: The timing of the exercise session is critical and is often scheduled relative to the individual's DLMO (e.g., 10 hours after DLMO for a phase advance).
-
Protocol Duration: The intervention is typically performed on consecutive days (e.g., 5 days).
-
-
Post-Intervention Assessment: DLMO is reassessed after the exercise intervention to measure the resulting phase shift.
-
Data Analysis: The phase shift in DLMO is calculated and compared between different exercise timing groups and a control group (no exercise or exercise at a neutral time).
Timed Meals (Time-Restricted Eating) (Human Clinical Trial)
Objective: To assess the impact of restricting the daily eating window on circadian rhythms.
Methodology:
-
Participant Selection: Participants are typically healthy adults, sometimes with specific characteristics like being overweight or having a particular chronotype.
-
Baseline Data Collection: Baseline measurements of circadian markers are taken. This can include DLMO, 24-hour profiles of plasma cortisol, and clock gene expression in accessible tissues like blood or adipose tissue biopsies. Dietary intake and eating patterns are also recorded.
-
Intervention:
-
Eating Window: Participants are instructed to consume all of their daily caloric intake within a specific time window (e.g., 8-10 hours). The timing of this window can also be manipulated (e.g., early vs. late time-restricted eating).
-
Dietary Control: In some studies, the caloric content and macronutrient composition of the meals are controlled, while in others, participants eat ad libitum within the restricted window.
-
Protocol Duration: The intervention typically lasts for several weeks.
-
-
Post-Intervention Assessment: The baseline measurements of circadian markers are repeated to assess any changes.
-
Data Analysis: Changes in the timing and amplitude of circadian rhythms of melatonin, cortisol, and other metabolic markers are compared between the intervention and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PF-05177624 (CK1δ/ε Inhibition)
References
- 1. | BioWorld [bioworld.com]
- 2. Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of casein kinase I epsilon/delta produces phase shifts in the circadian rhythms of Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Circadian Phase-Shifting Effects of Bright Light, Exercise, and Bright Light + Exercise | Journal of Circadian Rhythms [account.jcircadianrhythms.com]
- 8. scitechnol.com [scitechnol.com]
- 9. researchgate.net [researchgate.net]
- 10. Circadian rhythm phase shifts caused by timed exercise vary with chronotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Circadian rhythm phase shifts caused by timed exercise vary with chronotype [insight.jci.org]
- 12. Human circadian phase–response curves for exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human circadian phase-response curves for exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Window Matters: A Systematic Review of Time Restricted Eating Strategies in Relation to Cortisol and Melatonin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The window matters: a systematic review of time restricted eating strategies and their effect on cortisol and melatonin secretion | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. The Window Matters: A Systematic Review of Time Restricted Eating Strategies in Relation to Cortisol and Melatonin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-5177624: A Guide for Laboratory Professionals
Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is based on publicly available data, which is limited. Users should always consult their institution's safety office and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate guidance. The compound PF-5177624 is distinct from the similarly named Pfizer compound PF-07321332 (Nirmatrelvir).
Introduction
This compound is identified as a selective and potent PDK1 inhibitor with anti-tumor activity in breast cancer cells.[1] As with any research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a summary of the available information and general best practices for the disposal of this compound.
Chemical and Physical Properties
Detailed chemical and physical properties for this compound are not widely available in the public domain. Researchers should refer to the manufacturer's specific documentation for comprehensive data.
Hazard Identification and Safety Precautions
Specific hazard information for this compound is not publicly available. As a potent PDK1 inhibitor, it should be handled with care, assuming it may have biological activity and potential health effects. Standard laboratory safety protocols should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Proper Disposal Procedures
Due to the lack of specific disposal instructions for this compound, general procedures for the disposal of chemical waste in a research setting should be followed. All disposal methods must comply with local, regional, and national regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name ("this compound") and any known hazard information.
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing and reactions.
-
-
Waste Collection and Storage:
-
Collect waste in a designated, sealed, and leak-proof container that is compatible with the chemical.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
Consult your institution's Environmental Health and Safety (EHS) office. This is the most critical step. The EHS office will provide specific instructions based on the chemical's properties and local regulations.
-
It is likely that this compound waste will be managed by a licensed hazardous waste disposal company.
-
Experimental Workflow for Disposal
The following diagram illustrates a generalized workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
Note: This document is intended to provide essential safety and logistical information. The lack of comprehensive public data on this compound underscores the importance of consulting with your institution's safety professionals and the compound's supplier for definitive guidance.
References
Personal protective equipment for handling PF-5177624
Comprehensive searches for "PF-5177624" did not yield a specific chemical compound or a corresponding Safety Data Sheet (SDS). The provided identifier does not appear to be a recognized chemical name or a widely used catalog number. It is possible that "this compound" is an internal product code, a highly specific research compound with limited public information, or an incorrect identifier.
Without access to the specific chemical identity and associated safety data, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. The creation of accurate data tables, detailed experimental protocols, and informative visualizations is contingent upon having the fundamental hazard and property information for the substance .
To receive the requested guidance on personal protective equipment and handling for your specific compound, please provide one or more of the following:
-
Chemical Name: The systematic or common name of the substance.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Supplier Information: The name of the manufacturer or supplier and the product number.
Once more specific information is available, a detailed and accurate guide to the safe handling, necessary personal protective equipment, and appropriate disposal methods can be developed to ensure the safety of all researchers, scientists, and drug development professionals involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
